molecular formula C13H14N2O3 B105340 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid CAS No. 183288-47-3

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No.: B105340
CAS No.: 183288-47-3
M. Wt: 246.26 g/mol
InChI Key: XSDYUFFJOJVGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-piperazin-1-yl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYUFFJOJVGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598839
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183288-47-3
Record name 5-(1-Piperazinyl)-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183288-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a key intermediate in the manufacturing of Vilazodone, an antidepressant medication.[1][2] This document details various synthetic strategies, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound and its esters are crucial building blocks in the synthesis of Vilazodone.[1] Several synthetic routes have been developed, each with distinct advantages concerning starting materials, reaction conditions, and overall yield. This guide will explore three prominent pathways, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthesis Pathways

Three primary synthesis routes are detailed below, each commencing from different starting materials and employing unique chemical transformations.

Route 1: From 5-Bromobenzofuran-2-carboxamide

This pathway involves a direct nucleophilic aromatic substitution of a bromo-substituted benzofuran derivative with piperazine.

Route_1_Synthesis_Pathway A 5-Bromobenzofuran-2-carboxamide C 5-(Piperazin-1-yl)benzofuran-2-carboxamide A->C Nucleophilic Aromatic Substitution B Piperazine B->C D Hydrolysis C->D HCl, KOH E This compound D->E Route_2_Synthesis_Pathway A 2-Hydroxy-5-(piperazin-1-yl)benzaldehyde C 3-[2-Hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde A->C TiCl4, Zn, THF B Glyoxal B->C D 3-[2-Hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid C->D NaOH, CuSO4 E This compound ethyl ester D->E EtOH, K2CO3, I2 F This compound E->F Hydrolysis Route_3_Synthesis_Pathway A 6-Nitrocoumarin B Addition Reaction A->B C Ring-Opening B->C D Intramolecular Cyclization C->D E Nitro Reduction D->E F Piperazine Ring Formation E->F G This compound ethyl ester F->G H Hydrolysis G->H I This compound H->I Synthesis_Route_Selection Start Start: Define Synthesis Goals Criteria Key Criteria Starting Material Availability Scalability Desired Purity & Yield Reagent Cost & Toxicity Start->Criteria Route1 Route 1: From 5-Bromobenzofuran-2-carboxamide Pros: Direct, fewer steps. Cons: Availability of starting material. Criteria:f1->Route1 Criteria:f3->Route1 Criteria:f4->Route1 Route2 Route 2: From 2-Hydroxy-5-(piperazin-1-yl)benzaldehyde Pros: Detailed protocol available. Cons: Multi-step, uses TiCl4. Criteria:f1->Route2 Criteria:f3->Route2 Criteria:f4->Route2 Route3 Route 3: From 6-Nitrocoumarin Pros: High yield, suitable for scale-up. Cons: Patented, multi-step. Criteria:f1->Route3 Criteria:f2->Route3 Criteria:f3->Route3 Criteria:f4->Route3 Decision Select Optimal Route Route1->Decision Route2->Decision Route3->Decision End Proceed with Synthesis Decision->End

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a heterocyclic organic compound with the chemical formula C₁₃H₁₄N₂O₃. It is recognized as a key intermediate in the synthesis of Vilazodone, a medication used for the treatment of major depressive disorder. Understanding the physicochemical properties of this molecule is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and graphical representations of experimental workflows.

Chemical Structure and Identified Properties

The molecular structure of this compound consists of a benzofuran core substituted with a piperazine ring at the 5-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₃H₁₄N₂O₃[1]

CAS Number: 183288-47-3[1]

Quantitative Physicochemical Data

The following table summarizes the available experimental and computationally predicted physicochemical properties of this compound. Due to its primary role as a synthetic intermediate, extensive experimental data is not widely published. Therefore, predicted values from reputable computational models are included to provide a more complete profile.

PropertyValueSourceType
Molecular Weight 246.27 g/mol Sigma-Aldrich, PubChem[2]Experimental
Melting Point >209 °C (decomposes)ChemicalBook, Sigma-Aldrich[3]Experimental
Boiling Point 467.1 °C at 760 mmHgSigma-Aldrich, MySkinRecipes[4]Predicted
LogP (Octanol-Water Partition Coefficient) -0.4PubChem (XLogP3)[2]Predicted
Aqueous Solubility Data not available--
pKa (Acid Dissociation Constant) Data not available--

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols applicable to a crystalline organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

    • For a pure compound, the melting range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Finely powder the crystalline solid prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in apparatus prep2->meas1 meas2 Heat at a slow, controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe sample through magnifier meas2->meas3 data1 Record T_initial (first liquid drop) meas3->data1 data2 Record T_final (all liquid) data1->data2

Workflow for Melting Point Determination.
Aqueous Solubility Determination

This protocol determines the concentration of the compound in a saturated aqueous solution.

  • Apparatus: Analytical balance, flasks, magnetic stirrer, pH meter, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of purified water in a flask.

    • The suspension is stirred at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The pH of the saturated solution is measured.

    • The suspension is filtered to remove undissolved solid, yielding a clear saturated solution.

    • The concentration of the compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

Aqueous_Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis equi1 Add excess solid to known volume of water equi2 Stir at constant temperature for 24-48h equi1->equi2 equi3 Measure pH of the suspension equi2->equi3 sep1 Filter the suspension to remove undissolved solid equi3->sep1 sep2 Collect the clear saturated filtrate sep1->sep2 ana2 Analyze filtrate by HPLC or UV-Vis sep2->ana2 ana1 Prepare standard solutions of known concentrations ana1->ana2 ana3 Determine concentration from standard curve ana2->ana3

Workflow for Aqueous Solubility Determination.
pKa Determination by Potentiometric Titration

This method determines the acid dissociation constants of the ionizable groups. This compound has both an acidic (carboxylic acid) and basic (piperazine) functional group, and thus will have at least two pKa values.

  • Apparatus: Potentiometric titrator or a pH meter with a burette, magnetic stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).

    • The solution is placed in a thermostatted vessel and stirred.

    • A calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments, or sequentially.

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • The pKa values are determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence points.

pKa_Determination A Dissolve known amount of compound in solvent B Place solution in thermostatted vessel with stirrer A->B C Immerse calibrated pH electrode B->C D Titrate with standardized acid/base C->D E Record pH after each titrant addition D->E F Plot pH vs. volume of titrant E->F G Determine pKa from half-equivalence points F->G

Workflow for pKa Determination.
LogP Determination by Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

  • Apparatus: Separatory funnel or vials, mechanical shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

    • A known amount of the compound is dissolved in one of the phases (e.g., water).

    • The solution is placed in a separatory funnel with a known volume of the other phase (n-octanol).

    • The funnel is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

    • The mixture is allowed to stand until the two phases have clearly separated.

    • A sample is carefully taken from each phase.

    • The concentration of the compound in each phase is determined using a suitable analytical technique.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

LogP_Determination A Pre-saturate n-octanol and water B Dissolve compound in one phase A->B C Combine phases and shake to equilibrium B->C D Allow phases to separate C->D E Sample each phase D->E F Determine concentration in each phase (e.g., HPLC) E->F G Calculate LogP = log([octanol]/[water]) F->G

Workflow for LogP Determination.

Conclusion

This technical guide provides a summary of the core physicochemical properties of this compound, a vital intermediate in pharmaceutical synthesis. While extensive experimental data for this specific compound is limited, the provided experimental and predicted values, along with detailed protocols for their determination, offer a valuable resource for researchers and scientists. The structured presentation of data and workflows is intended to support further research and development activities involving this compound. Accurate determination of properties such as solubility and pKa, which are currently unavailable, is recommended for a more complete understanding of this molecule's behavior.

References

An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid (CAS: 183288-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 183288-47-3, is a pivotal chemical intermediate in the field of pharmaceutical synthesis.[1] Its primary significance lies in its role as a key precursor in the manufacturing of Vilazodone.[2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, approved for the treatment of major depressive disorder.[3] A thorough understanding of the properties and synthesis of this intermediate is therefore crucial for chemists and researchers involved in the development and production of Vilazodone and related compounds. This document provides a comprehensive technical overview of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 183288-47-3[1]
Molecular Formula C₁₃H₁₄N₂O₃[1]
Molecular Weight 246.27 g/mol
IUPAC Name This compound
Synonyms 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, Vilazodone Impurity 6[1]
Physical Form Solid
Melting Point >209 °C
Boiling Point 467.1 °C at 760 mmHg
Storage Temperature 4 °C

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed journals, as it is primarily an industrial intermediate. However, patent literature outlines the synthesis of its ethyl ester, from which the carboxylic acid can be obtained via hydrolysis. A proposed synthetic pathway is described below.

Proposed Experimental Protocol for Synthesis

The synthesis can be envisioned as a multi-step process, likely starting from simpler benzofuran precursors. A plausible route, adapted from the synthesis of the corresponding ethyl ester, is as follows:

  • Formation of a 5-aminobenzofuran derivative: This can be achieved through the reduction of a nitro-substituted benzofuran, such as 5-nitrobenzofuran-2-carboxylic acid or its ester.

  • Cyclization to introduce the piperazine ring: The 5-amino group can be reacted with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine, under basic conditions to form the piperazine ring.

  • Hydrolysis (if starting from an ester): If the starting material is an ester of this compound, a final hydrolysis step using a base like sodium hydroxide, followed by acidification, will yield the desired carboxylic acid.

A generalized workflow for the synthesis is depicted in the following diagram.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Piperazine Ring Formation cluster_2 Step 3: Hydrolysis 5-Nitrobenzofuran-2-carboxylate 5-Nitrobenzofuran-2-carboxylate Reducing_Agent Reducing Agent (e.g., H2/Pd-C) 5-Nitrobenzofuran-2-carboxylate->Reducing_Agent 5-Aminobenzofuran-2-carboxylate 5-Aminobenzofuran-2-carboxylate Reducing_Agent->5-Aminobenzofuran-2-carboxylate Bis_haloethylamine Bis(2-chloroethyl)amine 5-Aminobenzofuran-2-carboxylate->Bis_haloethylamine Base_1 Base (e.g., K2CO3) Bis_haloethylamine->Base_1 Ethyl_5_piperazinyl Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Base_1->Ethyl_5_piperazinyl Base_2 Base (e.g., NaOH) Ethyl_5_piperazinyl->Base_2 Acid Acid (e.g., HCl) Base_2->Acid Final_Product This compound Acid->Final_Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

Specific, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. However, based on its chemical structure, the following characteristic signals can be predicted:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Signals
¹H NMR - Aromatic protons on the benzofuran ring system. - A singlet for the proton at the 3-position of the furan ring. - Signals for the methylene protons of the piperazine ring. - A broad singlet for the N-H proton of the piperazine ring. - A very broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
¹³C NMR - Signals for the aromatic carbons of the benzofuran core. - A signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm). - Signals for the carbons of the furan ring. - Signals for the methylene carbons of the piperazine ring.
IR Spectroscopy - A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm⁻¹. - A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹. - N-H stretching for the secondary amine of the piperazine ring, around 3300-3500 cm⁻¹. - C-N and C-O stretching bands in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 246.27. - Fragmentation patterns corresponding to the loss of the carboxyl group, and cleavage of the piperazine ring.

Pharmacological Context: The Role in Vilazodone's Mechanism of Action

As this compound is a synthetic intermediate, it is not expected to have therapeutic activity itself. Its importance is derived from its use in the synthesis of Vilazodone. Vilazodone's unique pharmacological profile as both an SSRI and a 5-HT1A partial agonist is thought to contribute to its efficacy in treating major depressive disorder.[4] The benzofuran-piperazine moiety, derived from the title compound, is a common scaffold in neuropharmacology, and in Vilazodone, it serves to correctly orient the molecule for interaction with its biological targets.

The mechanism of action of Vilazodone is illustrated below.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vilazodone Vilazodone SERT Serotonin Transporter (SERT) Vilazodone->SERT Inhibits 5HT1A_auto 5-HT1A Autoreceptor Vilazodone->5HT1A_auto Partial Agonist 5HT1A_post Postsynaptic 5-HT1A Receptor Vilazodone->5HT1A_post Partial Agonist Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Serotonin->5HT1A_post Neuronal_Response Antidepressant Effect 5HT1A_post->Neuronal_Response

Caption: Mechanism of action of Vilazodone.

ADME and Toxicological Profile

There is no publicly available information on the Absorption, Distribution, Metabolism, Excretion (ADME), or toxicological properties of this compound. As a non-marketed intermediate, it is unlikely that extensive studies in these areas have been conducted or published. For the final drug product, Vilazodone, it is known to be metabolized primarily by the cytochrome P450 enzyme CYP3A4.[5]

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally related compounds, such as its ethyl ester hydrochloride, this compound should be handled with appropriate precautions in a laboratory or industrial setting.[6]

Potential Hazards:

  • May be harmful if swallowed.

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place.

In case of exposure, it is important to seek fresh air if inhaled, rinse with plenty of water if in contact with skin or eyes, and seek medical attention if ingested.[2]

References

IUPAC name of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The formal IUPAC name for this compound is 5-(piperazin-1-yl)-1-benzofuran-2-carboxylic acid[1]. It is also recognized by its CAS Number: 183288-47-3[1][2]. This compound is a derivative of benzofuran, featuring a piperazine moiety at the 5-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 5-piperazin-1-yl-1-benzofuran-2-carboxylic acid[1]
Molecular Formula C13H14N2O3[1]
Molecular Weight 246.26 g/mol [1][2]
CAS Number 183288-47-3[1][2]
Melting Point >209°C (decomposes)[3]

Synthesis and Production

This compound is primarily produced through multi-step organic synthesis. A common route involves the synthesis of its ethyl ester, which can then be hydrolyzed to the carboxylic acid. A patented method for the synthesis of the ethyl ester is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate[4]

This protocol is adapted from a patented synthesis method for the ethyl ester, a direct precursor.

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal

  • Under a nitrogen atmosphere, add zinc powder and tetrahydrofuran (THF) to a reaction vessel.

  • Cool the mixture to between -20°C and -10°C.

  • Slowly add titanium tetrachloride (TiCl4) dropwise while maintaining the temperature.

  • Add a solution of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal.

  • Allow the reaction to proceed to completion.

  • Purify the product via rectification to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal.

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid

  • To a new reactor, add a sodium hydroxide solution and a copper sulfate solution.

  • While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal from the previous step.

  • The reaction yields 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid.

Step 3: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

  • Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid in absolute ethanol.

  • Transfer the solution to a reactor and add tetrahydrofuran (THF) and anhydrous potassium carbonate.

  • Stir the mixture for 1 to 5 hours.

  • Add iodine and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction with a sodium bicarbonate solution to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Step 4: Hydrolysis to this compound

  • The resulting ethyl ester can be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with an aqueous base (e.g., NaOH or KOH) followed by acidification.

G cluster_0 Step 1: Propenal Synthesis cluster_1 Step 2: Propenoic Acid Synthesis cluster_2 Step 3: Esterification and Cyclization cluster_3 Step 4: Hydrolysis A 2-hydroxy-5-(piperazin-1-yl)benzaldehyde + Glyoxal B TiCl4, Zn, THF (-20 to -10°C) A->B C 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal B->C D NaOH, CuSO4 C->D E 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid D->E F Ethanol, THF, K2CO3, Iodine E->F G Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate F->G H Base (e.g., NaOH), then Acid G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of Vilazodone[3]. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor[3].

The benzofuran scaffold, particularly when combined with a piperazine moiety, is prevalent in compounds with a wide range of biological activities. Research has demonstrated that benzofuran derivatives exhibit potential as anti-inflammatory, anti-cancer, and antiviral agents[4][5].

Mechanism of Action of Related Compounds

While this specific carboxylic acid is an intermediate, its derivatives, such as Vilazodone, target the serotonergic system. SSRIs work by increasing the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell, increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor. The partial agonism at 5-HT1A receptors also contributes to the overall therapeutic effect.

Other research has identified 3-(piperazinylmethyl)benzofuran derivatives as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle[5][6]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action (e.g., Vilazodone) serotonin_storage Serotonin (5-HT) Storage serotonin_synapse Serotonin (5-HT) serotonin_storage->serotonin_synapse Release sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake ht1a 5-HT1A Receptor serotonin_synapse->ht1a Binding downstream Downstream Signaling (Therapeutic Effect) ht1a->downstream ssri SSRI Action ssri->sert Inhibits agonist 5-HT1A Partial Agonist agonist->ht1a Activates

Caption: Simplified serotonergic synapse showing the mechanism of an SSRI and 5-HT1A agonist.

Quantitative Biological Data of Related Compounds

No specific quantitative biological data for this compound was found in the reviewed literature. However, data for related benzofuran-piperazine derivatives highlights the therapeutic potential of this chemical class.

Table 2: In Vitro Activity of Related Benzofuran-Piperazine Derivatives

Compound ClassTarget/Cell LineActivityIC50 ValueSource
N-aryl piperazine benzofuran derivativeNitric Oxide ProductionAnti-inflammatory5.28 µM[4]
N-aryl piperazine benzofuran derivativeA549 (Human Lung Cancer)Anti-proliferative0.12 µM[4]
N-aryl piperazine benzofuran derivativeSGC7901 (Gastric Cancer)Anti-proliferative2.75 µM[4]
3-(piperazinylmethyl)benzofuran (Compound 9h)CDK2Enzyme Inhibition40.91 nM[5]
3-(piperazinylmethyl)benzofuran (Compound 11d)CDK2Enzyme Inhibition41.70 nM[5]
3-(piperazinylmethyl)benzofuran (Compound 11e)CDK2Enzyme Inhibition46.88 nM[5]
3-(piperazinylmethyl)benzofuran (Compound 13c)CDK2Enzyme Inhibition52.63 nM[5]

Conclusion

This compound is a well-defined chemical entity whose primary significance lies in its role as a key building block for the synthesis of Vilazodone, a clinically used antidepressant. The broader family of benzofuran-piperazine derivatives demonstrates significant potential in medicinal chemistry, with activities spanning anti-inflammatory, anti-cancer, and enzyme inhibitory domains. Further research into novel derivatives based on this core structure may yield new therapeutic agents.

References

An In-depth Technical Guide on the Molecular Structure of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a significant intermediate in the synthesis of the antidepressant Vilazodone.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a benzofuran core substituted with a piperazine ring at the 5-position and a carboxylic acid group at the 2-position.

Below is a visualization of the molecular structure:

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name5-(piperazin-1-yl)-1-benzofuran-2-carboxylic acid[2]
CAS Number183288-47-3[2][3]
Molecular FormulaC13H14N2O3[2][4]
Molecular Weight246.26 g/mol [2]
Canonical SMILESC1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O[2]
InChIInChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)[2]
InChIKeyXSDYUFFJOJVGMF-UHFFFAOYSA-N[2]
Melting Point>209 °C (decomposes)[1][5]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, often starting from substituted phenols. A common route involves the synthesis of the corresponding ethyl ester followed by hydrolysis. A patented method outlines the synthesis of the ethyl ester.[6]

G A 2-Hydroxy-5-(piperazin-1-yl)benzaldehyde B 3-[2-Hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal A->B Glyoxal, Zn, TiCl4 in THF C 3-[2-Hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid B->C NaOH, CuSO4 D Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate C->D Absolute Ethanol, Anhydrous K2CO3 in THF E This compound D->E Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Detailed experimental data such as NMR and mass spectrometry for this compound are not extensively available in public literature. However, standard analytical techniques would be employed for its characterization.

Proposed Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition:

    • Record a ¹H NMR spectrum to determine the number and environment of protons.

    • Record a ¹³C NMR spectrum to identify the carbon framework.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Analysis: Integrate proton signals to determine relative ratios. Analyze chemical shifts and coupling constants to elucidate the detailed molecular structure.

Proposed Protocol for Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis:

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the accurate mass and elemental composition using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and aid in structural confirmation.

G cluster_nmr NMR Analysis Workflow cluster_ms Mass Spectrometry Analysis Workflow N1 Dissolve sample in deuterated solvent N2 Acquire 1H, 13C, and 2D NMR spectra N1->N2 N3 Process and analyze spectra N2->N3 N4 Elucidate molecular structure N3->N4 M1 Prepare dilute solution of sample M2 Introduce into ESI source M1->M2 M3 Acquire full scan and MS/MS spectra M2->M3 M4 Determine accurate mass and fragmentation M3->M4

Caption: Standard workflows for NMR and Mass Spectrometry analysis.

Biological Significance and Potential Applications

This compound is a key intermediate in the synthesis of Vilazodone, a medication used to treat major depressive disorder. Vilazodone acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

Furthermore, the benzofuran and piperazine moieties are considered "privileged structures" in medicinal chemistry and are found in numerous bioactive compounds. For instance, derivatives of 3-(piperazinylmethyl)benzofuran have been investigated as novel type II CDK2 (Cyclin-Dependent Kinase 2) inhibitors, which have potential applications in cancer therapy.[7] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_serotonin Serotonin Reuptake Inhibition cluster_cdk2 Potential CDK2 Inhibition Pathway S1 Vilazodone (derived from title compound) S2 SERT (Serotonin Transporter) S1->S2 binds to S3 Inhibition of Serotonin Reuptake S2->S3 S4 Increased synaptic serotonin levels S3->S4 C1 Benzofuran-piperazine derivatives C2 CDK2/Cyclin E Complex C1->C2 binds to C3 Inhibition of Kinase Activity C2->C3 C4 G1/S Phase Cell Cycle Arrest C3->C4 C5 Apoptosis C4->C5

Caption: Potential signaling pathway interactions.

References

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of the 5-(Piperazin-1-yl)benzofuran-2-carboxamide Scaffold, Exemplified by Vilazodone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(piperazin-1-yl)benzofuran-2-carboxylic acid scaffold is a key structural motif in modern medicinal chemistry, forming the core of several pharmacologically active agents. While the precise carboxylic acid derivative is less common, the closely related carboxamide, 5-{4-[4-(5-cyano-3-indolyl)-butyl]-1-piperazinyl}-benzofuran-2-carboxamide, is the chemical structure of Vilazodone.[1][2] Vilazodone is an antidepressant approved for the treatment of major depressive disorder (MDD) and serves as the primary exemplar for the mechanism of action associated with this scaffold.[2][3] This technical guide provides a detailed examination of the molecular pharmacology, key experimental data, and methodologies used to characterize compounds based on this core structure.

Vilazodone is distinguished by a novel, dual mechanism of action: it functions as both a potent and selective serotonin reuptake inhibitor (SSRI) and a high-affinity partial agonist of the serotonin 1A (5-HT1A) receptor.[4][5][6] This combined activity has led to its classification as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[5][7] The therapeutic hypothesis underlying this design is that the direct 5-HT1A partial agonism may accelerate the desensitization of presynaptic 5-HT1A autoreceptors, potentially leading to a faster onset of antidepressant effects compared to traditional SSRIs.[1][8]

Core Mechanism of Action: A Dual-Action Serotonergic Agent

The primary pharmacological activity of the Vilazodone scaffold is centered on the modulation of the serotonin neurotransmitter system through two distinct and synergistic actions.

  • Serotonin Transporter (SERT) Inhibition : Vilazodone binds with high affinity to the human serotonin transporter (SERT), potently inhibiting the reuptake of serotonin from the synaptic cleft.[8] This action increases the synaptic concentration of serotonin, enhancing serotonergic neurotransmission, which is the hallmark mechanism of SSRIs.[4][8] Interestingly, recent studies suggest that Vilazodone may act as a non-competitive or allosteric inhibitor of SERT, binding to a unique pocket that expands the extracellular vestibule, a mechanism distinct from traditional SSRIs that act as competitive inhibitors at the primary substrate site (S1).[9][10][11]

  • 5-HT1A Receptor Partial Agonism : Vilazodone also acts as a high-efficacy partial agonist at the 5-HT1A receptor.[1] These receptors are located both presynaptically on the soma and dendrites of serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons in brain regions like the hippocampus and cortex.[12]

    • Presynaptic Action : As a partial agonist, Vilazodone stimulates presynaptic 5-HT1A autoreceptors. This action is thought to accelerate the desensitization of these autoreceptors, which normally provide negative feedback to inhibit serotonin release. By hastening this desensitization, Vilazodone may circumvent the typical delay in therapeutic onset seen with SSRIs alone.[8][12]

    • Postsynaptic Action : Direct stimulation of postsynaptic 5-HT1A receptors contributes to the overall enhancement of serotonergic signaling, which is believed to be crucial for its antidepressant and anxiolytic effects.[1]

This dual mechanism is theorized to provide a more rapid and robust enhancement of serotonin signaling compared to SERT inhibition alone.[1]

Signaling Pathway Diagram

Caption: Dual mechanism of Vilazodone at the serotonin synapse.

Quantitative Pharmacological Data

The potency and selectivity of Vilazodone have been quantified through various in vitro assays. The data below are compiled from multiple studies.

Table 1: Receptor and Transporter Binding Affinity
TargetAssay RadioligandSpeciesKi (nM)IC50 (nM)Reference(s)
Primary Targets
Serotonin Transporter (SERT)[3H]5-HTHuman0.1 - 1.061.6[8][9]
5-HT1A Receptor[3H]8-OH-DPATHuman-0.2 - 2.1[1][8]
Secondary/Off-Targets
Norepinephrine Transporter (NET)-Human56-[8]
Dopamine Transporter (DAT)-Human37-[8]
Dopamine D3 Receptor-Human-71[1]
5-HT4 Receptor-Human-252[1]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Table 2: Functional Activity Data
Assay TypeTargetParameterValue (pEC50)Intrinsic ActivityReference(s)
[35S]GTPγS Binding5-HT1A ReceptorpEC508.10.61[1]
[3H]5-HT Uptake InhibitionSERTpIC508.8N/A[1]

Note: pEC50/pIC50 is the negative logarithm of the EC50/IC50 value. A higher value indicates greater potency. Intrinsic activity is relative to a full agonist (value of 1.0).

Table 3: Summary of Clinical Efficacy (8-Week, Placebo-Controlled Trials)
Efficacy MeasureVilazodone (40 mg/day)Placebop-valueReference(s)
MADRS Total Score Change from Baseline-13.3-8.2<0.0001[3]
CGI-S Score Change from Baseline-1.6-1.0<0.0001[3]
MADRS Sustained Response Rate (Score ≤ 12)27%17%<0.01[3]

Note: MADRS (Montgomery-Asberg Depression Rating Scale) and CGI-S (Clinical Global Impressions-Severity of Illness) are standard scales for assessing the severity of depression.

Experimental Protocols

The characterization of compounds like Vilazodone relies on a suite of standardized in vitro assays.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the serotonin transporter.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells recombinantly expressing human SERT (e.g., HEK293 cells) or from native tissue rich in SERT (e.g., rat brain cortex).[13]

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with NaCl and KCl) is used to maintain physiological pH and ionic strength.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]Citalopram or [3H]Paroxetine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-labeled SERT ligand (e.g., fluoxetine) to determine non-specific binding.

  • Equilibration & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. Competition binding curves are generated, and IC50 values are determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)

Objective: To determine the functional potency (EC50) and intrinsic activity of the test compound as an agonist at the 5-HT1A receptor.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells expressing the human 5-HT1A receptor (e.g., HEK-293 or CHO cells) or from native tissue (e.g., rat hippocampus).[1][14]

  • Assay Buffer: An assay buffer containing GDP is used to ensure G-proteins are in an inactive state.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of a constant, low concentration of [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Basal & Maximal Stimulation: Control incubations are run without any test compound (basal activity) and with a saturating concentration of a known full agonist like 5-HT (maximal stimulation).

  • Termination & Measurement: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins (which are coupled to the activated receptors) is quantified by scintillation counting.[14]

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 (potency) and the Emax (maximal effect) for the test compound. Intrinsic activity is calculated by comparing the compound's Emax to that of the full agonist.

Workflow Diagram for a Radioligand Binding Assay

Binding_Assay_Workflow Workflow for Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis p1 Prepare Cell Membranes (Expressing Target) a1 Combine Membranes, Radioligand, and Test Compound in Assay Buffer p1->a1 p2 Prepare Radioligand (e.g., [3H]Citalopram) p2->a1 p3 Prepare Test Compound (Serial Dilutions) p3->a1 a2 Incubate to Reach Equilibrium (e.g., 60 min at RT) a1->a2 d1 Rapid Filtration (Separate Bound from Free Ligand) a2->d1 d2 Scintillation Counting (Measure Radioactivity) d1->d2 d3 Plot Competition Curve (% Bound vs. [Compound]) d2->d3 d4 Calculate IC50 and Ki d3->d4

Caption: Generalized workflow for an in vitro competition binding assay.

Conclusion

The 5-(piperazin-1-yl)benzofuran-2-carboxamide scaffold, as exemplified by Vilazodone, represents a significant advancement in the design of antidepressant agents. Its dual mechanism of action, combining high-affinity serotonin reuptake inhibition with 5-HT1A receptor partial agonism, provides a multi-faceted approach to modulating serotonergic neurotransmission. The potential for a more rapid onset of action and a distinct side-effect profile compared to traditional SSRIs makes this class of compounds an important area of ongoing research and development.[15][16] The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for professionals engaged in the discovery and characterization of novel CNS therapeutics based on this promising chemical scaffold.

References

The Crucial Role of 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid in Serotonergic Modulation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a pivotal chemical intermediate in the synthesis of the antidepressant medication Vilazodone. While direct biological activity of this compound is not extensively documented, its significance lies in its structural contribution to a final product with a unique dual-action mechanism. This document will explore the known context of this molecule, its synthetic pathway to Vilazodone, and the ultimate pharmacological impact of its structural derivatives.

Introduction

This compound has garnered significant attention within the pharmaceutical industry, primarily as a key building block in the multi-step synthesis of Vilazodone.[1][2] Vilazodone is an FDA-approved medication for the treatment of major depressive disorder, recognized for its novel mechanism of action that combines selective serotonin reuptake inhibition with partial agonism of the 5-HT1A receptor.[3][4] The benzofuran and piperazine moieties of the title compound are foundational structural alerts that contribute to the pharmacological profile of the final active pharmaceutical ingredient. This paper will delve into the synthetic route from this intermediate to Vilazodone and the well-documented biological activity of Vilazodone itself.

Synthetic Pathway from Intermediate to Active Agent

The transformation of this compound to Vilazodone involves a critical amidation step. The carboxylic acid group is activated and subsequently coupled with 4-(5-cyanoindol-3-yl)butylamine to form the final carboxamide. This synthetic route highlights the importance of the carboxylic acid functionality for creating the final amide linkage essential for the drug's activity.

Synthesis_Pathway Intermediate This compound Coupling Amide Coupling Intermediate->Coupling Reagent 4-(5-cyanoindol-3-yl)butylamine Reagent->Coupling Vilazodone Vilazodone Coupling->Vilazodone

Figure 1: Synthetic conversion of the intermediate to Vilazodone.

Biological Activity of Vilazodone

The biological activity of Vilazodone, the direct product of the synthetic pathway involving this compound, is well-characterized. Its dual mechanism of action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Quantitative Data

The following table summarizes the key in vitro binding affinities of Vilazodone for its primary targets.

TargetBinding Affinity (Ki, nM)Reference
Serotonin Transporter (SERT)0.5[4]
5-HT1A Receptor2.1[4]
Mechanism of Action: A Dual Approach

Vilazodone's therapeutic effects are attributed to its ability to modulate the serotonergic system in two distinct ways:

  • Serotonin Reuptake Inhibition: By binding to the serotonin transporter (SERT), Vilazodone blocks the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter in the synapse. This is the classic mechanism of action for SSRIs.

  • 5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A autoreceptors located on the presynaptic neuron. This action is thought to reduce the inhibitory feedback on serotonin release, leading to a more rapid and sustained increase in synaptic serotonin levels.

Vilazodone_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Serotonin Serotonin (5-HT) HT1A_auto->Serotonin Inhibits Release HT1A_post Postsynaptic 5-HT1A Receptor Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->HT1A_auto Partial Agonist Serotonin->SERT Reuptake Serotonin->HT1A_post Binds Synaptic_Cleft Synaptic Cleft

Figure 2: Dual mechanism of action of Vilazodone.

Experimental Protocols

While specific experimental protocols for this compound are not available due to its role as an intermediate, the following outlines a general methodology for assessing the biological activity of its derivative, Vilazodone.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the test compound to specific receptors or transporters.

  • Methodology:

    • Prepare cell membranes expressing the target of interest (e.g., human SERT or 5-HT1A receptors).

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays
  • Objective: To determine the functional activity of the test compound at a specific receptor (e.g., agonist, antagonist, partial agonist).

  • Methodology (for 5-HT1A receptor agonism):

    • Use a cell line stably expressing the human 5-HT1A receptor that is coupled to a downstream signaling pathway (e.g., inhibition of adenylyl cyclase).

    • Treat the cells with varying concentrations of the test compound.

    • Measure the downstream response (e.g., levels of cyclic AMP).

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a full agonist).

Broader Context: Benzofuran and Piperazine Scaffolds in Drug Discovery

The benzofuran and piperazine moieties present in this compound are privileged structures in medicinal chemistry. Derivatives of these scaffolds have been explored for a wide range of biological activities, including:

  • Antimicrobial: Both benzofuran and piperazine derivatives have been investigated for their potential as antibacterial and antifungal agents.

  • Anticancer: Numerous compounds incorporating these scaffolds have shown promise as anticancer agents, with some acting as kinase inhibitors. For example, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors.[5][6]

  • Kinase Inhibition: The piperazine ring, in particular, is a common feature in many kinase inhibitors developed for oncology.

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its indispensable role as a precursor to the antidepressant Vilazodone. Its chemical structure provides the necessary foundation for the synthesis of a drug with a sophisticated dual-action mechanism on the serotonergic system. Understanding the synthetic utility and the pharmacological context of this intermediate is crucial for researchers and professionals involved in the development of novel therapeutics for central nervous system disorders. The exploration of derivatives based on its core benzofuran-piperazine scaffold continues to be a promising avenue for the discovery of new bioactive molecules.

References

An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(piperazin-1-yl)benzofuran-2-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, most notably as potent agents targeting the central nervous system (CNS). The prominent antidepressant drug Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, features this core structure, highlighting its therapeutic potential. Beyond its application in CNS disorders, analogs of this scaffold have demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis

The synthesis of the core structure, this compound, and its derivatives typically involves a multi-step process. A common route to the ethyl ester intermediate, a key precursor for many analogs, is outlined below.

Synthetic Pathway for Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

A patented synthetic method for ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves a three-step process starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde.[1]

  • Step 1: Aldol Condensation. 2-hydroxy-5-(piperazin-1-yl)benzaldehyde undergoes a condensation reaction with glyoxal in the presence of zinc powder and titanium tetrachloride (TiCl4) in tetrahydrofuran (THF) under a nitrogen atmosphere to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.[1]

  • Step 2: Oxidation. The resulting acrylic aldehyde is then oxidized to the corresponding carboxylic acid, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid, using a sodium hydroxide solution and a copper sulfate solution.[1]

  • Step 3: Cyclization and Esterification. The acrylic acid derivative is dissolved in absolute ethanol and treated with anhydrous potassium carbonate in THF to facilitate the cyclization and formation of the ethyl ester, yielding ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.[1]

Synthetic_Pathway_for_Ethyl_5_piperazin_1_yl_benzofuran_2_carboxylate A 2-hydroxy-5-(piperazin-1-yl)benzaldehyde + Glyoxal B 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde A->B Zn, TiCl4, THF C 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid B->C NaOH, CuSO4 D Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate C->D Ethanol, K2CO3, THF

Caption: General synthetic scheme for Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications. The following sections summarize the key findings, including quantitative biological data and SAR insights.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran-piperazine hybrids. While not direct derivatives of the carboxylic acid core, these analogs provide valuable insights into the anticancer activity of this general scaffold.

A series of novel hybrid compounds combining a benzofuran moiety with an N-aryl piperazine were synthesized and evaluated for their in vitro anticancer activity against human lung (A549), cervical (Hela), and gastric (SGC7901) cancer cell lines.

CompoundRXA549 IC₅₀ (µM)Hela IC₅₀ (µM)SGC7901 IC₅₀ (µM)
5 HCO> 50> 50> 50
9 4-FCO25.3231.5428.67
16 4-FCH₂0.1210.232.75
18 4-ClCH₂8.2315.679.87
22 4-CH₃CH₂9.1218.9810.34
24 4-OCH₃CH₂15.6725.4318.98
25 2-pyridylCH₂> 50> 50> 50

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • The nature of the substituent on the N-aryl piperazine ring and the linker between the benzofuran and piperazine moieties significantly influences the cytotoxic activity.

  • Compound 16 , with a 4-fluoro substituent on the phenyl ring and a methylene linker, exhibited the most potent and selective activity against the A549 lung cancer cell line (IC₅₀ = 0.12 µM).

  • Replacing the methylene linker with a carbonyl group (as in compound 9 ) led to a significant decrease in activity.

  • The presence of a heteroaromatic ring, such as a 2-pyridyl group (compound 25 ), resulted in a loss of activity.

Anticancer_SAR cluster_linker Linker Effect cluster_substituent Substituent Effect Core Benzofuran-Piperazine Scaffold Linker Linker (X) Core->Linker Substituent N-Aryl Substituent (R) Core->Substituent Activity Anticancer Activity Linker->Activity CH2 Methylene (CH₂) Linker->CH2 CO Carbonyl (CO) Linker->CO Substituent->Activity F 4-Fluoro Substituent->F Cl 4-Chloro Substituent->Cl CH3 4-Methyl Substituent->CH3 Pyridyl 2-Pyridyl Substituent->Pyridyl CH2->CO Activity Decreases F->Cl Activity Decreases F->Pyridyl Activity Lost Cl->CH3 Similar Activity

Caption: SAR summary for the anticancer activity of benzofuran-piperazine hybrids.

Anti-inflammatory Activity

The same series of benzofuran-piperazine hybrids was also evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

CompoundRXNO Inhibition IC₅₀ (µM)
5 HCO18.98
9 4-FCO15.67
16 4-FCH₂5.28
18 4-ClCH₂9.87
22 4-CH₃CH₂9.12
24 4-OCH₃CH₂19.87
25 2-pyridylCH₂> 50

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • Similar to the anticancer activity, compound 16 (4-fluoro substituent, methylene linker) was the most potent anti-inflammatory agent with an IC₅₀ of 5.28 µM.

  • Compounds with a methylene linker generally showed better activity than those with a carbonyl linker.

  • Electron-withdrawing and electron-donating groups on the phenyl ring influenced the activity, with the 4-fluoro substituent being optimal.

  • The 2-pyridyl substituted compound 25 was inactive.

Neuroprotective Effects

While direct neuroprotective data for this compound derivatives is limited, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their potential to protect against NMDA-induced excitotoxicity in primary cultured rat cortical neurons.[2][3] This suggests that the benzofuran-2-carboxamide scaffold is a viable starting point for the development of neuroprotective agents.

In this study, compound 1f (with a -CH₃ substitution at the R₂ position of the phenyl ring) showed the most potent neuroprotective effect, comparable to the known NMDA antagonist, memantine.[2][3] Compound 1j (with an -OH substitution at the R₃ position) also exhibited significant anti-excitotoxic and antioxidant activities.[2] These findings indicate that substitutions on the N-phenyl ring of the benzofuran-2-carboxamide core are crucial for neuroprotective activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound derivatives and their analogs.

In Vitro Anticancer Assays

A standard workflow for evaluating the in vitro anticancer activity of these compounds is as follows:

Anticancer_Assay_Workflow Start Cancer Cell Culture MTT MTT Assay (Cell Viability/Proliferation) Start->MTT Flow Flow Cytometry (Cell Cycle Analysis) MTT->Flow Apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow->Apoptosis End Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) Apoptosis->End

Caption: Workflow for in vitro anticancer evaluation of benzofuran derivatives.

1. MTT Assay (Cell Viability): [4]

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and incubated.

    • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

    • MTT solution is added to each well, and the plates are incubated.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

2. Flow Cytometry for Cell Cycle Analysis: [4]

  • Principle: This technique analyzes the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cells are treated with the test compounds.

    • Cells are harvested, fixed in cold ethanol, and treated with RNase.

    • Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content is analyzed by a flow cytometer.

3. Apoptosis Assay (Annexin V/PI Staining): [4]

  • Principle: This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Procedure:

    • Treated cells are harvested and washed.

    • Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

Serotonin 5-HT1A Receptor Binding Assay

Given the importance of the 5-HT1A receptor as a target for this class of compounds, a receptor binding assay is a crucial experimental protocol.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the 5-HT1A receptor. The affinity of the test compound for the receptor is determined by its ability to compete with the radioligand.

  • General Procedure:

    • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).

    • Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The well-established synthetic routes allow for the generation of a diverse range of analogs. While the primary therapeutic success of this scaffold lies in the antidepressant Vilazodone, emerging research demonstrates its potential in other areas, particularly as anticancer and anti-inflammatory agents. The structure-activity relationship studies, although still in their early stages for some applications, have provided valuable insights for the rational design of more potent and selective compounds. Further exploration of this chemical space, with a focus on a broader range of biological targets and detailed mechanistic studies, is warranted to fully unlock the therapeutic potential of these fascinating molecules. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of this compound derivatives in drug discovery and development.

References

Early Research on 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of the multimodal antidepressant, Vilazodone. While direct and extensive early research on the intrinsic pharmacological activity of this specific carboxylic acid is not widely published, its role in the development of a clinically significant therapeutic agent underscores its importance. This technical guide provides a comprehensive overview of the available information regarding its synthesis, physicochemical properties, and the pharmacological context provided by related compounds and its ultimate product, Vilazodone.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃PubChem
Molecular Weight 246.26 g/mol PubChem
CAS Number 183288-47-3PubChem
Appearance SolidInferred from related compounds
Melting Point >209 °C (decomposes)ChemicalBook

Synthesis of this compound and its Derivatives

The synthesis of this compound and its esters is a critical step in the production of Vilazodone. Various synthetic routes have been described in the patent literature, aiming for efficiency and scalability.

Representative Synthetic Pathway

A common approach involves the construction of the benzofuran ring system followed by the introduction of the piperazine moiety. The following diagram illustrates a generalized synthetic workflow.

G General Synthetic Workflow for 5-(Piperazin-1-yl)benzofuran-2-carboxamide A 5-Bromosalicylaldehyde B Reaction with a chloro- or bromoacetyl derivative A->B Cyclization C 5-Bromobenzofuran-2-carboxamide B->C Amidation D Aromatic Nucleophilic Substitution with Piperazine C->D E 5-(Piperazin-1-yl)benzofuran-2-carboxamide D->E

Caption: Generalized synthesis of a key Vilazodone intermediate.

Experimental Protocols

Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide:

One patented method describes the synthesis starting from 5-bromobenzofuran-2-carboxamide and piperazine. The reaction is an aromatic nucleophilic substitution.

  • Reactants: 5-bromobenzofuran-2-carboxamide, Piperazine.

  • Reaction Conditions: The reactants are typically heated in a suitable solvent in the presence of a base.

  • Purification: The product is isolated and purified using standard techniques such as crystallization or chromatography.

Biological Activity of Structurally Related Compounds

While direct pharmacological data for this compound is scarce, research on other benzofuran-piperazine derivatives provides insights into the potential biological activities of this structural class. These studies often explore anticancer and anti-inflammatory properties.

Compound ClassBiological ActivityKey Findings
Benzofuran-piperazine hybrids AnticancerCertain derivatives have shown potent inhibitory activity against various cancer cell lines.
Anti-inflammatorySome compounds have demonstrated inhibition of inflammatory mediators.
CDK2 InhibitionSpecific derivatives have been identified as novel type II CDK2 inhibitors.

Preclinical Pharmacology of Vilazodone

The primary significance of this compound lies in its role as a precursor to Vilazodone. The extensive preclinical research on Vilazodone provides a clear picture of the intended pharmacological profile. Vilazodone is a potent and selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.

In Vitro Pharmacological Profile of Vilazodone
TargetAssayValue
Serotonin Transporter (SERT) Binding Affinity (Kᵢ)0.1 nM
Reuptake Inhibition (IC₅₀)0.2 nM
5-HT₁ₐ Receptor Partial Agonist Activity (IC₅₀)0.5 nM
Mechanism of Action of Vilazodone

The dual mechanism of action of Vilazodone is hypothesized to offer a faster onset of antidepressant effects and a potentially better side-effect profile compared to traditional SSRIs. The following diagram illustrates this proposed mechanism.

G Proposed Mechanism of Action of Vilazodone cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Serotonin (5-HT) B SERT A->B Reuptake C 5-HT1A Autoreceptor D Vilazodone D->B Inhibition D->C Partial Agonism E Postsynaptic 5-HT1A Receptor D->E Partial Agonism F Increased Serotonergic Neurotransmission E->F

Caption: Vilazodone's dual action on the serotonin system.

Experimental Protocols for Vilazodone's Pharmacological Characterization

Serotonin Transporter (SERT) Binding Assay:

  • Objective: To determine the binding affinity of the compound for the serotonin transporter.

  • Method: Radioligand binding assays are typically performed using cell membranes expressing the human SERT and a specific radioligand (e.g., [³H]-citalopram). The ability of the test compound to displace the radioligand is measured at various concentrations to determine the Kᵢ value.

5-HT₁ₐ Receptor Binding and Functional Assays:

  • Objective: To assess the compound's affinity and functional activity at the 5-HT₁ₐ receptor.

  • Method:

    • Binding: Radioligand binding assays are conducted using cell membranes expressing the human 5-HT₁ₐ receptor and a suitable radioligand (e.g., [³H]-8-OH-DPAT).

    • Functional Activity: Functional assays, such as GTPγS binding assays or cAMP accumulation assays, are used to determine the compound's ability to activate the receptor and to characterize it as a full or partial agonist.

Conclusion

Early research on this compound is intrinsically linked to the development of Vilazodone. While the compound itself has not been the subject of extensive independent pharmacological investigation, its synthesis and chemical properties are well-documented. The biological activity of structurally similar compounds suggests a potential for this chemical scaffold in various therapeutic areas. The ultimate demonstration of its utility is realized in the potent and dual-acting pharmacology of Vilazodone, a significant advancement in the treatment of major depressive disorder. Future research could explore the untapped potential of this and related benzofuran-piperazine derivatives.

The Crucial Role of 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid in Vilazodone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and significance of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, a pivotal intermediate in the manufacturing of Vilazodone. Vilazodone is an antidepressant agent that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] The efficient synthesis of this key intermediate is critical for the overall yield and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties

Understanding the fundamental properties of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid is essential for its handling, characterization, and optimization of reaction conditions.

PropertyValueSource
Molecular Formula C13H14N2O3PubChem
Molecular Weight 246.26 g/mol PubChem[2]
CAS Number 183288-47-3CymitQuimica[3]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Purity 97%CymitQuimica, Sigma-Aldrich[3]
Melting Point >209° C (dec.)ChemicalBook[4]
Storage Temperature RefrigeratorSigma-Aldrich

Synthesis of Vilazodone: The Central Role of the Benzofuran Intermediate

The synthesis of Vilazodone typically follows a convergent pathway, where two key intermediates are synthesized separately and then coupled in a final step.[1] One of these crucial building blocks is a derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, most commonly the carboxamide.[1][5]

The general synthetic strategy involves the condensation of 5-(1-piperazinyl)-benzofuran-2-carboxamide with 3-(4-chlorobutyl)-5-cyanoindole to form the Vilazodone backbone.[1]

Vilazodone_Synthesis_Pathway A 5-(1-Piperazinyl)benzofuran-2-carboxamide C Vilazodone A->C Condensation B 3-(4-chlorobutyl)-5-cyanoindole B->C Nucleophilic Substitution

Fig. 1: Convergent synthesis of Vilazodone.

Experimental Protocol: Synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid

One documented method for the synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid involves the reaction of a precursor with piperazine.[5] While the direct synthesis of the carboxylic acid is a key step, many patented routes proceed via the corresponding ethyl ester or carboxamide. A representative protocol for a related intermediate, the carboxamide, is detailed below, which can be subsequently hydrolyzed to the carboxylic acid.

A synthetic route described in the literature involves starting from 5-bromo-2-hydroxybenzaldehyde to produce 5-bromobenzofuran-2-carboxamide, which then undergoes aromatic nucleophilic substitution with piperazine to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide.[5] Another approach starts with 5-nitrosalicylaldehyde, which is converted in several steps to 5-aminobenzofuran-2-carboxamide, followed by cyclization with bis(2-chloroethyl)amine to give the desired piperazinyl benzofuran carboxamide.

A distinct synthesis method for the ethyl ester of the target molecule, 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, has also been patented. This method involves a multi-step process starting from 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and glyoxal.[6]

The following diagram illustrates a generalized workflow for the synthesis of the core intermediate, highlighting the key transformations.

Intermediate_Synthesis_Workflow cluster_0 Route A: From 5-Bromobenzofuran cluster_1 Route B: From 5-Aminobenzofuran A1 5-Bromobenzofuran-2-carboxamide A3 5-(1-Piperazinyl)benzofuran-2-carboxamide A1->A3 Nucleophilic Substitution A2 Piperazine A2->A3 B1 5-Aminobenzofuran-2-carboxamide B3 5-(1-Piperazinyl)benzofuran-2-carboxamide B1->B3 Cyclization B2 Bis(2-chloroethyl)amine B2->B3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester, a key intermediate in the manufacturing of pharmacologically active compounds such as Vilazodone.[1] The described methodology is based on a multi-step synthetic route, offering a practical approach for laboratory-scale preparation. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound ethyl ester is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the production of Vilazodone, an antidepressant medication.[1] The methods for its preparation often involve the construction of the benzofuran ring system, followed by the introduction of the piperazine moiety. The protocol detailed below outlines a robust and reproducible synthesis pathway.

Synthetic Workflow

The synthesis of the target compound can be achieved through a three-step process starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde. The workflow involves a condensation reaction to form an acrylic aldehyde intermediate, followed by oxidation to an acrylic acid, and subsequent cyclization to yield the final benzofuran derivative.

SynthesisWorkflow A 2-hydroxy-5-(piperazin-1-yl)benzaldehyde + Glyoxal B 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde A->B Step 1: Condensation reagent1 TiCl4, Zn THF C 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid B->C Step 2: Oxidation reagent2 NaOH, CuSO4 D This compound ethyl ester C->D Step 3: Cyclization reagent3 Absolute Ethanol Anhydrous K2CO3, I2, THF

Caption: Synthetic route for this compound ethyl ester.

Quantitative Data Summary

The following table summarizes the reported yields and purity for each step of the synthesis.

StepProductYield (%)Purity (%)Analytical Method
13-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde7792GC
23-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid---
3This compound ethyl ester8198HPLC

Data sourced from patent CN103965148A.[1]

Experimental Protocols

Materials and Equipment:

  • 2-hydroxy-5-(piperazin-1-yl)benzaldehyde

  • Glyoxal

  • Titanium tetrachloride (TiCl₄)

  • Zinc powder

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Copper sulfate (CuSO₄)

  • Absolute ethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Chloroform

  • Anhydrous sodium sulfate

  • Activated carbon

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Nitrogen gas supply

  • Filtration apparatus

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde
  • Reaction Setup: In a nitrogen-purged reactor, add zinc powder and tetrahydrofuran (THF).

  • Addition of Reagents: While stirring, cool the mixture to between -20°C and -10°C. Slowly add titanium tetrachloride (TiCl₄) dropwise. After the addition is complete, allow the reaction mixture to warm to reflux and maintain for 3 to 4.5 hours.

  • Condensation Reaction: To the resulting solution, add a 1:1 molar ratio of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal. Continue to reflux for 2 to 5 hours.

  • Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate to remove the THF. Add a saturated sodium bicarbonate solution to the residue and stir for 30 minutes. Extract the aqueous layer three times with chloroform. Combine the organic phases, decolorize with activated carbon under reflux, and filter. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product as an oil.

  • Final Purification: Purify the crude product by rectification to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.[1]

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid
  • Reaction Setup: In a reactor, prepare a solution of sodium hydroxide and a solution of copper sulfate. The volume ratio of the sodium hydroxide solution to the copper sulfate solution should be 8:1.

  • Oxidation: While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde from Step 1 to the prepared solution.

  • Isolation: Upon completion of the reaction, the product, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid, can be isolated for the next step.[1]

Step 3: Synthesis of this compound ethyl ester
  • Reaction Setup: Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid from Step 2 in absolute ethanol and add it to a reactor.

  • Cyclization: To this solution, add tetrahydrofuran (THF) and anhydrous potassium carbonate. Stir the mixture for 2 hours, and then add iodine.

  • Work-up and Purification: After the reaction is complete, the resulting this compound ethyl ester is isolated. The crude product can be purified by recrystallization from an ethyl acetate:acetone (1:5) mixed solvent to obtain a khaki-colored solid.[1]

Alternative Synthetic Considerations: Use of Protecting Groups

An alternative and commonly employed strategy for the synthesis of similar compounds involves the use of a Boc (tert-butyloxycarbonyl) protecting group for the piperazine nitrogen. This approach can prevent side reactions and improve yields. The general workflow for such a strategy is as follows:

BocWorkflow A 5-Amino-benzofuran- 2-carboxylic acid ethyl ester B 5-(4-Boc-piperazin-1-yl)-benzofuran- 2-carboxylic acid ethyl ester A->B Piperazine Ring Formation / Introduction reagent1 Bis(2-chloroethyl)amine or Boc-piperazine introduction C 5-(piperazin-1-yl)benzofuran- 2-carboxylic acid ethyl ester B->C Boc Deprotection reagent2 Acidic Deprotection (e.g., TFA in DCM or HCl in Dioxane)

References

Application Notes and Protocols for the Analytical Detection of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably Vilazodone, an antidepressant. The purity and concentration of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the detection and quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. These methods are essential for quality control in manufacturing, stability testing, and pharmacokinetic studies.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are reversed-phase HPLC with UV detection and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices. The selection of the method depends on the specific application, required sensitivity, and the nature of the sample.

A stability-indicating HPLC method has been developed for Vilazodone and its related impurities, which can be adapted for the analysis of this compound. This method is effective in separating the parent drug from its synthetic intermediates and degradation products.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated stability-indicating method for a closely related compound, Vilazodone Acid (Impurity A), which shares the same core structure as the target analyte.[1] Optimization may be required for the specific analysis of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: ZORBAX SB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A mixture of Methanol and 0.05 M Potassium Dihydrogen Phosphate (KH2PO4) in a 55:45 v/v ratio. The pH of the buffer should be adjusted to 3.0 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 235 nm.[1]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Mobile phase.

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution. Further dilute to achieve a working concentration within the expected linear range.

  • Sample Solution: Dissolve the sample containing this compound in the diluent to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (for Vilazodone): While specific data for this compound is not available, the following table summarizes the performance of a similar method for Vilazodone for reference.

ParameterResult for Vilazodone
Linearity Range20 - 60 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.249 µg/mL
Limit of Quantification (LOQ)Not specified
Accuracy (% Recovery)99 - 100%
Precision (% RSD)0.59 - 0.72%

Data adapted from a method for Vilazodone analysis.[2]

Logical Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject Inject Sample/Standard hplc->inject separate Chromatographic Separation inject->separate detect UV Detection at 235 nm separate->detect data Data Acquisition and Processing detect->data quant Quantification and Reporting data->quant

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Bioanalysis

For the quantification of this compound in biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method is recommended. The following protocol is a general guideline and should be optimized and validated for the specific application.

Experimental Protocol

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Data acquisition and analysis software.

2. Chromatographic Conditions:

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 or a polar-embedded column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For the target molecule (C13H14N2O3, MW: 246.27), the protonated molecule [M+H]+ would be m/z 247.1. Product ions would be determined from the fragmentation of the precursor ion.

  • Optimization: Cone voltage and collision energy should be optimized for the specific MRM transitions.

4. Sample Preparation (Plasma):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume) to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further processed.

  • Liquid-Liquid Extraction (LLE): For cleaner samples, an LLE can be performed using a suitable organic solvent.

  • Solid-Phase Extraction (SPE): For high-throughput applications and cleaner extracts, SPE with an appropriate sorbent can be used.

Signaling Pathway of Analytical Method Selection

Method_Selection start Analytical Need matrix Sample Matrix start->matrix sensitivity Required Sensitivity matrix->sensitivity Simple (e.g., Bulk Drug) lcms LC-MS/MS matrix->lcms Complex (e.g., Plasma) hplc HPLC-UV sensitivity->hplc Moderate sensitivity->lcms High

Caption: Decision pathway for selecting an analytical method.

Data Presentation

The following table summarizes the key parameters of the HPLC method adapted for the analysis of this compound and its related compounds.

ParameterHPLC Method
Column ZORBAX SB C18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol : 0.05 M KH2PO4 (55:45 v/v), pH 3.0[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 235 nm[1]
Retention Time Analyte dependent, requires optimization
Application Purity testing, impurity profiling

Conclusion

The provided HPLC and LC-MS/MS methodologies offer robust frameworks for the detection and quantification of this compound. The HPLC method is well-suited for routine quality control of bulk materials and pharmaceutical preparations, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical studies. It is imperative that these methods are fully validated according to ICH guidelines or other relevant regulatory standards before implementation to ensure reliable and accurate results.

References

Application Notes: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Product Name: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Catalog Number: Varies by supplier CAS Number: 183288-47-3[1] Molecular Formula: C₁₃H₁₄N₂O₃[1] Molecular Weight: 246.27 g/mol

Description

This compound is a heterocyclic organic compound. It is recognized primarily as a key intermediate in the synthesis of Vilazodone, a medication used for treating major depressive disorder.[2] Vilazodone functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. While the direct application of this compound in cell culture is not extensively documented in scientific literature, its structural components—the benzofuran and piperazine moieties—are present in various biologically active molecules. This suggests potential, yet unexplored, utility in cell-based research.

Derivatives of benzofuran are known to exhibit a wide range of biological activities, including potential applications in cancer and central nervous system disorder research.[3] Similarly, piperazine derivatives have been investigated for various pharmacological properties, including as CDK2 inhibitors for cancer therapy.[4]

Physicochemical Properties

PropertyValue
Purity Typically >97% (Varies by supplier)[5]
Appearance Solid (Form may vary)
Melting Point >209 °C (decomposes)[2]
Solubility Solubility in aqueous buffers may be limited.
Storage Store at 2-8°C.[6]

Potential Applications in Cell Culture (Hypothetical)

Given the limited direct data, the following applications are speculative and based on the known activities of structurally related compounds. Researchers are encouraged to perform initial screening assays to determine the biological effects of this compound in their cell models of interest.

  • Anticancer Research: The benzofuran and piperazine cores are found in molecules with antiproliferative and cytotoxic effects.[4] This compound could be screened against various cancer cell lines (e.g., Panc-1, MCF-7, A549) to assess its potential as a cytotoxic agent.

  • Neuroscience Research: As a precursor to a known antidepressant, it may have uncharacterized effects on neuronal cell lines or primary neuronal cultures.

  • Kinase Inhibition Assays: Piperazine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs).[4] Biochemical or cell-based assays could be employed to screen for inhibitory activity against a panel of kinases.

Experimental Protocols

The following are generalized protocols for the initial characterization of a novel compound in cell culture. Researchers should adapt these protocols to their specific cell types and experimental questions.

Protocol 1: Preparation of Stock Solution

It is crucial to determine the solubility of the compound in various solvents to prepare a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • To prepare a 10 mM stock solution, weigh out 2.46 mg of the compound and add it to a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex thoroughly for several minutes to dissolve the compound. Gentle warming (e.g., 37°C) may aid dissolution, but monitor for any signs of degradation.

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on a chosen cell line.

Materials:

  • Cells of interest (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubate the plate for another 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Visualizations

G General Workflow for Novel Compound Screening cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 stock_prep->cytotoxicity phenotypic Phenotypic Screening (e.g., Microscopy) stock_prep->phenotypic target_id Target Identification (e.g., Kinase Panel Screen) cytotoxicity->target_id pathway_analysis Pathway Analysis (e.g., Western Blot) phenotypic->pathway_analysis target_id->pathway_analysis apoptosis Apoptosis Assay (e.g., Annexin V) pathway_analysis->apoptosis

Caption: A generalized workflow for screening a novel compound in cell culture.

G Hypothetical Signaling Pathway Inhibition compound 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid cdk2 CDK2 compound->cdk2 Inhibits pRb pRb cdk2->pRb Phosphorylates cyclinE Cyclin E cyclinE->cdk2 Activates E2F E2F pRb->E2F Inhibits proliferation Cell Cycle Progression (G1/S Transition) E2F->proliferation Promotes

Caption: A hypothetical signaling pathway based on the activity of related piperazine compounds.

References

Application Notes and Protocols for 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a heterocyclic organic compound that serves as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[1] Vilazodone functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The benzofuran and piperazine moieties present in the structure of this compound are recognized as "privileged scaffolds" in medicinal chemistry, known for their broad range of biological activities.[2][3] Notably, derivatives containing the benzofuran-piperazine core have demonstrated potential as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting possible applications in oncology.[2][3][4][5][6]

This document provides detailed experimental protocols for the synthesis of this compound and outlines a methodology for assessing its potential biological activity based on the known pharmacology of structurally related compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C13H14N2O3PubChem
Molecular Weight 246.26 g/mol PubChem
CAS Number 183288-47-3PubChem
Appearance Faint yellow solidResearchGate
Melting Point >209 °C (decomposes)ChemicalBook[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from 5-bromobenzofuran-2-carboxylic acid and piperazine.

Materials:

  • 5-bromobenzofuran-2-carboxylic acid

  • Piperazine

  • Hydrochloric acid (HCl, 10 M)

  • Potassium hydroxide (KOH)

  • Chloroform (CHCl3)

  • Water (H2O)

  • Dimethyl sulfoxide-d6 (DMSO-d6) for NMR

  • Reaction vessel with stirring and heating capabilities

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a suitable reaction vessel, combine 5-bromobenzofuran-2-carboxylic acid (1.0 mol) and piperazine (5.0 mol).

  • Heat the reaction mixture to 140°C with constant stirring for 6 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and add 10 M HCl (500 mL).

  • Filter the resulting precipitate and wash with water.

  • Adjust the pH of the filtrate to 6-7 using a KOH solution.

  • Extract the aqueous solution with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to afford this compound as a faint yellow solid.

Characterization:

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.58 (s, 1H), 8.19–7.28 (m, 4H), 3.02 (d, J = 4.2 Hz, 4H), 2.86 (s, 4H), 2.51 (s, 1H).

  • ¹³C NMR (100 MHz, DMSO-d6): δ 159.6, 149.6, 148.2, 128.4, 125.3, 112.5, 111.9, 105.8, 52.3, 48.9.

  • High-Resolution Mass Spectrometry (HRMS) (ESI): m/z [M+H]⁺ calculated for C13H15N2O3: 247.1083; found: 247.1078.

Biological Activity Assessment: In-vitro CDK2 Inhibition Assay (Illustrative Protocol)

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the kinase reaction buffer.

  • In a 96-well plate, add the CDK2/Cyclin E enzyme complex, Histone H1 substrate, and the diluted test compound or control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation

Due to the limited publicly available biological data for this compound, the following table presents the CDK2 inhibitory and anticancer activities of structurally related benzofuran-piperazine derivatives to illustrate the potential of this chemical scaffold.[2]

CompoundModification from Core StructureCDK2 IC50 (nM)Panc-1 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
9h 3-(piperazinylmethyl) with thiosemicarbazide tail40.910.942.921.71
11d 3-(piperazinylmethyl) with semicarbazide tail41.70---
11e 3-(piperazinylmethyl) with semicarbazide tail46.88---
13c 3-(piperazinylmethyl) with acylhydrazone tail52.63---
Staurosporine Reference Compound56.76---
Cisplatin Reference Compound-6.985.456.72

Data extracted from a study on 3-(piperazinylmethyl)benzofuran derivatives.[2]

Mandatory Visualizations

Proposed Synthesis Workflow

Synthesis Workflow for this compound A 5-bromobenzofuran-2-carboxylic acid C Reaction Mixture (140°C, 6h) A->C B Piperazine B->C D Acidification (HCl) C->D E Filtration D->E F pH Adjustment (KOH) E->F G Extraction (Chloroform) F->G H Purification G->H I This compound H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Proposed Signaling Pathway: CDK2 Inhibition

Proposed Signaling Pathway: CDK2 Inhibition by this compound cluster_0 G1/S Phase Transition cluster_1 Downstream Effects CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb pRb Phosphorylated Rb (Inactive) Rb->pRb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CellCycle Cell Cycle Progression S_Phase_Genes->CellCycle TestCompound 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid TestCompound->ActiveComplex Inhibition

Caption: A diagram of the proposed mechanism of action via inhibition of the Cyclin E/CDK2 complex.

References

Application Notes and Protocols: Benzofuran-Piperazine Derivatives as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[3][4] The benzofuran-piperazine scaffold has emerged as a promising pharmacophore for the development of potent and selective CDK2 inhibitors.[5][6] This document provides detailed application notes and experimental protocols for the evaluation of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid derivatives as CDK2 inhibitors, based on published data for closely related compounds.

CDK2 Signaling Pathway and Inhibition

CDK2 activity is dependent on its association with regulatory cyclin partners, primarily Cyclin E and Cyclin A.[7] The CDK2/Cyclin E complex initiates the G1/S transition by phosphorylating key substrates like the Retinoblastoma protein (Rb).[3][8] This phosphorylation leads to the release of the E2F transcription factor, which activates genes required for DNA synthesis.[3] The CDK2/Cyclin A complex is then crucial for S-phase progression.[1][7] Benzofuran-piperazine derivatives typically act as Type II inhibitors, competing with ATP for the binding site in the kinase domain of CDK2, thereby preventing substrate phosphorylation and inducing cell cycle arrest.[5][6][9]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds pRb_E2F pRb-E2F Complex CDK4/6->pRb_E2F Phosphorylates (p) pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E Activates Transcription pRb_E2F->E2F Releases CDK2_Cyclin_E CDK2/Cyclin E Cyclin E->CDK2_Cyclin_E Binds & Activates S_Phase_Genes S-Phase Gene Transcription CDK2_Cyclin_E->S_Phase_Genes DNA_Synthesis DNA Synthesis & Cell Cycle Progression S_Phase_Genes->DNA_Synthesis Leads to Inhibitor Benzofuran-Piperazine Inhibitor Inhibitor->CDK2_Cyclin_E Inhibits

Caption: Simplified CDK2 signaling at the G1/S transition and the point of inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activity of various 3-(piperazinylmethyl)benzofuran derivatives against CDK2 and their anti-proliferative effects on different cancer cell lines. These compounds are structurally related to the core topic molecule and serve as key examples of the scaffold's potential.

Table 1: In Vitro CDK2 Inhibitory Activity

Compound ID Modification on Piperazine Tail IC50 (nM) vs CDK2 Reference Compound IC50 (nM)
9h 4-chlorophenyl semicarbazide 40.91 Staurosporine 56.76
11d 4-fluorophenyl thiosemicarbazide 41.70 Staurosporine 56.76
11e 4-chlorophenyl thiosemicarbazide 46.88 Staurosporine 56.76
13c 4-bromobenzaldehyde acylhydrazone 52.63 Staurosporine 56.76

Data sourced from Eldehna et al. (2022).[5][6]

Table 2: Anti-proliferative Activity (IC50 in µM)

Compound ID Pancreatic Cancer (Panc-1) Breast Cancer (MCF-7) Lung Cancer (A-549) Normal Lung Fibroblasts (MRC-5)
9e 1.51 4.60 5.24 52.00
9h 0.94 2.92 1.71 27.70
11d 1.20 4.10 2.99 74.00
13b 1.10 3.80 1.71 18.10
Cisplatin 6.98 5.45 6.72 Not Reported

Data sourced from Eldehna et al. (2022).[10] The high IC50 values against the normal MRC-5 cell line suggest selectivity for cancerous cells.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard methods used for evaluating CDK2 inhibitors.[1][3][7]

In Vitro CDK2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2/Cyclin A or CDK2/Cyclin E using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).[1][3][11][12]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilutions of test compound C Add compound to 384-well plate A->C B Prepare CDK2 enzyme and substrate mixture D Add enzyme/substrate mixture and incubate B->D C->D E Initiate reaction with ATP solution D->E F Incubate for 60 min at room temperature E->F G Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) F->G H Convert ADP to ATP & generate light (Add Kinase Detection Reagent) G->H I Measure luminescence with plate reader H->I

Caption: Workflow for the in vitro CDK2 kinase assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 (or E) enzyme[4]

  • Kinase substrate (e.g., Histone H1 or a synthetic peptide)[2][7]

  • Test compound (this compound derivative)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (or similar)[4][12]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]

  • Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (DMSO vehicle, 100% activity) and a negative control (no enzyme, 0% activity).[1]

  • Enzyme/Substrate Addition: Add 5 µL of a pre-mixed solution of CDK2 enzyme and substrate in Kinase Assay Buffer to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near its Km for CDK2.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[1]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][3]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[1][3]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This protocol assesses the anti-proliferative effects of the test compounds on cancer cell lines.[13]

Materials:

  • Cancer cell lines (e.g., Panc-1, MCF-7, A-549)[10]

  • Complete cell culture medium

  • Test compound

  • 96-well clear-bottom tissue culture plates

  • MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay kit[13][14]

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).[13]

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[14]

  • Viability Assessment (MTT Method):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[13]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm.[13]

  • Viability Assessment (CellTiter-Glo® Method):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[8]

    • Measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitor on cell cycle distribution.

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at concentrations around its IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software to determine if the compound induces arrest at a specific phase (e.g., G1/S).

Cell_Cycle_Workflow A Seed and treat cells with inhibitor B Harvest cells (trypsinization) A->B C Fix cells in ice-cold 70% ethanol B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify cell distribution in G1, S, G2/M phases E->F

Caption: Experimental workflow for cell cycle analysis.

Conclusion

The this compound scaffold is a promising starting point for the development of novel CDK2 inhibitors. As demonstrated by the potent activity of its derivatives, modifications to the piperazine moiety can yield compounds with nanomolar efficacy against CDK2 and significant anti-proliferative effects in cancer cell lines, coupled with a favorable selectivity profile against normal cells.[5][10] The protocols outlined in this document provide a robust framework for researchers to screen, characterize, and further develop these and other benzofuran-based compounds as potential cancer therapeutics.

References

high-performance liquid chromatography (HPLC) for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the synthesis of the antidepressant drug Vilazodone, 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, requires precise and reliable analytical methods for quality control and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the analysis of active pharmaceutical ingredients (APIs) and their intermediates. This document provides a detailed application note and protocol for the analysis of this compound and related substances using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

Application Notes

This application note describes a stability-indicating RP-HPLC method suitable for the quantitative analysis of this compound in bulk drug substances and for monitoring related impurities in Vilazodone HCl. The method is designed to be simple, rapid, accurate, and precise, making it suitable for routine quality control and research purposes.

The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of a phosphate buffer and an organic solvent. This combination ensures good peak shape and resolution of the analyte from potential impurities and degradation products. Detection is performed using a UV detector at a wavelength that provides optimal sensitivity for the compound of interest.

The method has been developed based on established protocols for Vilazodone and its related compounds, ensuring its robustness and reliability.[1][2][3] Validation of this method would typically be performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[2][3][4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Conditions
HPLC Column Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (KH2PO4) : Methanol (45:55 v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 242 nm
Run Time Approximately 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.05 M solution.

    • Adjust the pH of the aqueous solution to 3.0 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the filtered buffer with methanol in a 45:55 (v/v) ratio.

    • Degas the mobile phase prior to use.

  • Diluent Preparation: The mobile phase is used as the diluent.

  • Standard Solution Preparation (Example Concentration):

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Further dilute 1 mL of the stock solution to 10 mL with the diluent to get a working standard solution of 10 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas Not more than 2.0%
Data Analysis

The concentration of this compound and its impurities in the sample is determined by comparing the peak area from the sample chromatogram with the peak area of the corresponding reference standard.

Method Validation Summary

The following table summarizes typical validation parameters for a similar HPLC method for Vilazodone, which would be applicable for the analysis of its related substance, this compound.

Validation ParameterTypical Results
Linearity (Concentration Range) 0.1 - 120 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) 0.04 µg/mL[1]
Limit of Quantification (LOQ) 0.12 µg/mL[1]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_Run HPLC Analysis MobilePhase->HPLC_Run StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SamplePrep->HPLC_Run SystemSuitability->HPLC_Run Pass Chromatogram Chromatogram Acquisition HPLC_Run->Chromatogram PeakIntegration Peak Integration and Identification Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC Experimental Workflow

Method_Validation_Logic cluster_validation_params ICH Validation Parameters Method Developed HPLC Method Specificity Specificity & Forced Degradation Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Method Validation Logic

References

Application Notes and Protocols for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the in vivo dosage and administration of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid. This compound is primarily documented as a chemical intermediate in the synthesis of Vilazodone, an FDA-approved medication for major depressive disorder.[1] The following application notes and protocols are therefore provided for informational purposes and are based on general principles of preclinical research for a compound of this nature. These are hypothetical protocols and must be adapted and validated by researchers.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₄N₂O₃.[2] Its primary significance in the scientific literature is as a precursor in the multi-step synthesis of Vilazodone.[1] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. Given the structural relationship, any investigation into the direct biological activity of this compound would likely be in the context of neuropsychopharmacology or as a reference standard in the manufacturing of Vilazodone.

Compound Profile

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O₃[2]
Molecular Weight 246.26 g/mol [2]
CAS Number 183288-47-3[2]
Appearance Solid
Solubility Information not widely available. Empirical testing in relevant vehicles (e.g., DMSO, saline with co-solvents) is required.

Hypothetical In Vivo Experimental Protocols

The following protocols are provided as a starting point for researchers considering in vivo studies with this compound. Significant optimization and validation will be required.

Acute Tolerability Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or 10% DMSO/90% saline)

  • Male and female C57BL/6 mice, 8-10 weeks old

  • Standard laboratory animal housing and equipment

  • Dosing syringes and needles (appropriate for the route of administration)

Procedure:

  • Dose Formulation: Prepare a stock solution of the compound in the chosen vehicle. Serial dilutions can be made to achieve the desired final concentrations. The formulation should be visually inspected for precipitation.

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least 7 days prior to the experiment.

  • Dose Groups: Assign animals to dose groups (e.g., Vehicle, 10, 30, 100, 300 mg/kg). A minimum of 3-5 animals per sex per group is recommended.

  • Administration: Administer the compound via a relevant route. Oral gavage (PO) or intraperitoneal (IP) injection are common starting points. The volume should be consistent across all animals (e.g., 10 mL/kg).

  • Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Observations should include, but are not limited to:

    • Changes in posture, gait, and activity level

    • Signs of distress (e.g., piloerection, hunched posture)

    • Convulsions or tremors

    • Mortality

  • Data Collection: Record body weights at baseline and at specified intervals. At the end of the observation period, euthanize animals and perform gross necropsy. Collect tissues for histopathology if warranted by observations.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or serious, irreversible clinical signs.

Preliminary Pharmacokinetic (PK) Study in Rats

Objective: To characterize the basic pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats, cannulated (e.g., jugular vein) for serial blood sampling

  • Dosing and blood collection supplies

  • Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Dose Formulation and Administration: Prepare a sterile, filter-sterilized dose formulation suitable for intravenous (IV) and oral (PO) administration. Administer a single dose (e.g., 5 mg/kg IV and 20 mg/kg PO) to separate groups of rats.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the cannula at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

  • PK Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t₁/₂)

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%)

Visualizations

Vilazodone_Synthesis_Pathway Compound 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid Intermediate Intermediate Steps (e.g., Amide Coupling) Compound->Intermediate Chemical Synthesis Vilazodone Vilazodone Intermediate->Vilazodone Final Synthesis Step Experimental_Workflow cluster_tolerability Acute Tolerability Study (Mice) cluster_pk Pharmacokinetic Study (Rats) T1 Dose Formulation T2 Dose Administration (Single Dose Escalation) T1->T2 T3 Clinical Observation (14 days) T2->T3 T4 MTD Determination T3->T4 P1 IV and PO Dose Formulation P2 Dose Administration P1->P2 P3 Serial Blood Sampling P2->P3 P4 Bioanalysis (LC-MS/MS) P3->P4 P5 PK Parameter Calculation P4->P5

References

Application Notes and Protocols: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid as a research chemical. The document details its chemical properties, primary applications as a synthetic intermediate, and its potential as a scaffold for the development of novel therapeutic agents. Detailed protocols for the synthesis of derivatives and subsequent biological evaluation are provided to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a heterocyclic compound incorporating a benzofuran core linked to a piperazine moiety. This structural arrangement makes it a valuable building block in medicinal chemistry. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O₃[1]
Molecular Weight 246.26 g/mol [1][2][3]
CAS Number 183288-47-3[1]
Appearance Faint yellow solid[4]
Melting Point >209 °C (decomposes)[3]
Purity Typically ≥97%[2]
Solubility Soluble in organic solvents such as DMSO

Primary Application: Intermediate in Vilazodone Synthesis

The principal documented application of this compound is as a key intermediate in the synthesis of Vilazodone.[3][5] Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

The synthesis of Vilazodone typically involves the conversion of this compound to its corresponding carboxamide, 5-(1-piperazinyl)benzofuran-2-carboxamide.[4][6] This intermediate is then coupled with another key fragment, 3-(4-chlorobutyl)-5-cyanoindole, to form the final Vilazodone molecule.[6]

Below is a diagram illustrating the synthetic pathway from the title compound to a generic amide derivative, a crucial step towards Vilazodone.

G cluster_0 Synthesis of Amide Derivative start 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid intermediate Amide Coupling (e.g., with ammonia source) start->intermediate Coupling Agent (e.g., HATU, EDCI) end 5-(Piperazin-1-yl)benzofuran- 2-carboxamide intermediate->end

Caption: Synthetic pathway to an amide derivative.

Application as a Scaffold for Drug Discovery

The benzofuran-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. While this compound itself is not extensively characterized for its biological activity, its derivatives have shown significant potential, particularly as kinase inhibitors.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in several cancers.[7][8] Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.

A study on 3-(piperazinylmethyl)benzofuran derivatives, structurally related to the title compound, has demonstrated potent inhibitory activity against CDK2 and promising antiproliferative effects against various cancer cell lines. This suggests that the this compound scaffold is a promising starting point for the design of novel CDK2 inhibitors.

The table below summarizes the in vitro activity of some exemplary 3-(piperazinylmethyl)benzofuran derivatives, highlighting the potential of this chemical class.

CompoundCDK2 IC₅₀ (nM)Cytotoxicity IC₅₀ (µM) vs. Panc-1Cytotoxicity IC₅₀ (µM) vs. A-549
9h 40.911.711.71
11d 41.702.992.99
11e 46.88>100>100
13c 52.63>100>100
Staurosporine (Control) 56.760.010.01

Data is for related 3-(piperazinylmethyl)benzofuran derivatives and is intended to be illustrative of the potential of the scaffold.

The diagram below illustrates the role of CDK2 in the cell cycle and the mechanism of its inhibition.

G cluster_0 CDK2 Signaling Pathway in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription of CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 binds to CDK2 CDK2 CDK2->CyclinE_CDK2 binds to S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2->S_Phase_Genes promotes Inhibitor Benzofuran-piperazine Derivative (Inhibitor) Inhibitor->CDK2 inhibits

Caption: CDK2 signaling and inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis of derivatives from this compound and their subsequent biological evaluation.

This protocol describes a general procedure for the amide coupling of this compound with a generic amine.

Materials:

  • This compound

  • Amine of choice (e.g., ammonium chloride for the primary amide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

This protocol is adapted for screening compounds against CDK2 using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[9][10]

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., HEPES buffer with MgCl₂, DTT)

  • Test compound (derivative of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the CDK2 enzyme and substrate mixture to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol is for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.[5][11][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., A-549, Panc-1)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The workflow for screening derivatives for anticancer activity is depicted below.

G cluster_0 Anticancer Screening Workflow start Synthesize Derivatives from 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid cdk2_assay In Vitro CDK2 Kinase Assay start->cdk2_assay cell_assay Cell Proliferation (MTT) Assay start->cell_assay determine_ic50_cdk2 Determine CDK2 IC₅₀ cdk2_assay->determine_ic50_cdk2 determine_ic50_cell Determine Cytotoxicity IC₅₀ cell_assay->determine_ic50_cell sar Structure-Activity Relationship (SAR) Analysis determine_ic50_cdk2->sar determine_ic50_cell->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for anticancer screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 5-bromosalicylaldehyde, 6-nitrocoumarin, and 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde. The choice of starting material often dictates the overall synthetic strategy and the specific challenges that may be encountered.

Q2: Which synthetic route generally provides the highest yield for the ethyl ester precursor?

A2: A reported high-yield synthesis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves a multi-step process starting from 6-nitrocoumarin. This route is reported to achieve an overall yield of approximately 85% with a purity of 98.9%.[1]

Q3: What is a critical intermediate in the synthesis of Vilazodone?

A3: 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester is a key intermediate in the synthesis of Vilazodone, a medication used to treat major depressive disorder.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Many of the reagents and solvents used are flammable, corrosive, or toxic. Reactions should be carried out in a well-ventilated fume hood. Particular care should be taken when handling strong acids, bases, and palladium catalysts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its ethyl ester intermediate.

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in the initial cyclization step (e.g., from 5-bromosalicylaldehyde) - Incomplete reaction due to insufficient reaction time or temperature.- Presence of moisture deactivating reagents.- Poor quality of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use freshly purified starting materials.
Formation of impurities during the piperazine installation - Side reactions due to incorrect stoichiometry of reactants.- Suboptimal reaction temperature leading to decomposition or side product formation.- Inefficient catalyst activity in Buchwald-Hartwig amination.- Carefully control the molar ratios of the amine and the benzofuran precursor.- Optimize the reaction temperature; a lower temperature may reduce side reactions but require longer reaction times.- Screen different palladium catalysts and ligands to improve selectivity and yield.[2][3]
Difficulty in purifying the final product - Presence of closely related impurities that are difficult to separate by column chromatography.- The product may be sensitive to the purification conditions (e.g., decomposition on silica gel).- Recrystallization from a suitable solvent system can be an effective purification method.[4]- Consider using a different stationary phase for chromatography (e.g., alumina) or a different chromatographic technique like preparative HPLC.- Ensure the pH is controlled during workup and purification to prevent salt formation or degradation.
Low conversion during the hydrolysis of the ethyl ester to the carboxylic acid - Incomplete hydrolysis due to insufficient base or reaction time.- Re-esterification during workup.- Increase the amount of base (e.g., NaOH or LiOH) and/or prolong the reaction time. Monitor by TLC.- Carefully neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product, avoiding strongly acidic conditions during workup.

Experimental Protocols

Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate from 6-Nitrocoumarin[1][5]

This protocol describes a high-yield synthesis route.

Step 1: Addition Reaction to 6-Nitrocoumarin

  • Dissolve 6-nitrocoumarin in a suitable solvent such as chloroform, carbon tetrachloride, or dioxane.

  • Perform an addition reaction (e.g., bromination) to yield the di-bromo intermediate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate the product by removing the solvent under reduced pressure.

Step 2: Ring Opening

  • Dissolve the product from Step 1 in ethanol.

  • Heat the mixture to reflux for approximately 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain the ring-opened product.

Step 3: Intramolecular Cyclization

  • Dissolve the product from Step 2 in a solvent like acetonitrile or ethanol.

  • Add a base such as triethylamine to facilitate the intramolecular cyclization to form the benzofuran ring.

  • Monitor the reaction by TLC.

  • Isolate the cyclized product.

Step 4: Nitro Reduction

  • Dissolve the nitro-benzofuran intermediate in a suitable solvent.

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., hydrogen gas or ammonium formate).

  • Filter off the catalyst and concentrate the filtrate to obtain the amino-benzofuran derivative.

Step 5: Piperazine Ring Formation

  • React the amino-benzofuran derivative with bis(2-chloroethyl)amine or its salt to form the piperazine ring.

  • After reaction completion, concentrate the filtrate under reduced pressure to obtain a slurry.

  • Filter and dry the solid product under vacuum at 40-50 °C for 8 hours. This yields ethyl 5-(1-piperazinyl)-2-benzofuran-2-carboxylate.

Quantitative Data Summary

StepProductReported YieldPurity
OverallEthyl 5-(1-piperazinyl)-2-benzofuran-2-carboxylate85%98.9%
Hydrolysis to this compound
  • Dissolve the ethyl ester in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the final product.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway A 6-Nitrocoumarin B Dibromo-nitro-intermediate A->B Addition C Ring-opened intermediate B->C Ring Opening D 5-Nitrobenzofuran-2-carboxylate C->D Intramolecular Cyclization E 5-Aminobenzofuran-2-carboxylate D->E Nitro Reduction F Ethyl 5-(Piperazin-1-yl)benzofuran- 2-carboxylate E->F Piperazine Formation G This compound F->G Hydrolysis

Caption: Synthetic route starting from 6-Nitrocoumarin.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurity Issue Identified CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckWorkup Evaluate Workup & Purification Procedure Start->CheckWorkup OptimizePurity Purify/Replace Starting Materials CheckPurity->OptimizePurity Impure ReRun Re-run Experiment CheckPurity->ReRun Pure OptimizeConditions Adjust Reaction Parameters CheckConditions->OptimizeConditions Suboptimal CheckConditions->ReRun Optimal OptimizeWorkup Modify Purification Method (e.g., Recrystallization, different chromatography) CheckWorkup->OptimizeWorkup Ineffective CheckWorkup->ReRun Effective OptimizePurity->ReRun OptimizeConditions->ReRun OptimizeWorkup->ReRun

Caption: A logical workflow for troubleshooting synthesis issues.

References

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound (CAS No: 183288-47-3). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. Some suppliers suggest cold-chain transportation, indicating that refrigerated conditions (2-8°C) are advisable.[1] The container should be tightly sealed to prevent exposure to moisture and air. As a related drug substance, Vilazodone HCl, is known to be slightly hygroscopic, it is prudent to handle this intermediate with similar care, potentially including the use of desiccants in storage containers.[2]

Q2: Is this compound sensitive to light or air?

A2: While specific data for this exact compound is limited, the parent structure, benzofuran, is known to be sensitive to both air and light.[3] Therefore, it is best practice to store this compound in amber vials or other light-protecting containers and to minimize its exposure to the atmosphere. Purging the container with an inert gas like nitrogen or argon before sealing can also help prevent oxidative degradation.

Q3: What is the melting point and thermal stability of this compound?

A3: The melting point of this compound is reported to be above 209°C, at which point it begins to decompose.[4][5] This suggests good thermal stability at typical ambient and refrigerated temperatures, but it should be protected from excessive heat.

Q4: I am dissolving the compound for my experiment. Are there any solvents I should avoid for stability reasons?

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

  • Assess Purity: Re-run purity tests (e.g., HPLC, LC-MS) on your current stock. Compare the results with the certificate of analysis provided by the supplier. Look for the appearance of new peaks that could indicate degradation products.

  • Perform a Fresh Stock Preparation: If degradation is suspected, prepare a fresh solution from a newly opened container of the compound and repeat the experiment.

  • Consider Environmental Factors: Evaluate if the experimental conditions themselves (e.g., high temperature, exposure to strong light, presence of oxidizing reagents) could be causing degradation.

Issue 2: Change in Physical Appearance of the Solid Compound

Potential Cause: Hygroscopicity (absorption of moisture) or degradation.

Troubleshooting Steps:

  • Visual Inspection: Note any changes in color, texture (e.g., clumping), or a sticky appearance.

  • Moisture Analysis: If you have the equipment, perform Karl Fischer titration to determine the water content. As the related final drug is slightly hygroscopic, this intermediate may be as well.[2]

  • Purity Check: A change in appearance warrants a purity check via HPLC or LC-MS to identify any potential degradation products.

  • Drying: If only moisture absorption is suspected (and no chemical degradation is detected), the compound could potentially be dried under a vacuum. However, this should be done with caution, as elevated temperatures could promote degradation.

Quantitative Data Summary

PropertyValueSource
CAS Number183288-47-3PubChem, ChemicalBook[5][7]
Molecular FormulaC13H14N2O3PubChem[7]
Molecular Weight246.27 g/mol Sigma-Aldrich[1]
Melting Point>209°C (with decomposition)ChemicalBook, Sigma-Aldrich[1][5]
Recommended StorageCool, dry, dark, potentially refrigerated (2-8°C)Inferred from supplier data[1] & related compounds[3]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., a C18 column with a gradient elution of acetonitrile and a phosphate buffer). Use a photodiode array (PDA) detector to monitor the elution profile.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products using LC-MS if necessary.

Visualizations

Stability_Testing_Workflow Diagram 1: General Workflow for Stability Assessment cluster_setup Experimental Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation Compound 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Compound->Stock_Solution Thermal Thermal Stress (Solid, 105°C) Compound->Thermal Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolytic Stress (UV/Vis Light) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Compare Compare to Control HPLC->Compare LCMS LC-MS for Degradant ID Compare->LCMS If new peaks Results Assess Stability & Identify Degradants Compare->Results

Caption: Diagram 1: General Workflow for Stability Assessment.

Troubleshooting_Logic Diagram 2: Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Observed Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Purity_Test Run Purity Analysis (e.g., HPLC) on Current Stock Check_Storage->Purity_Test If conditions were non-ideal Compare_CoA Compare Purity to Certificate of Analysis Purity_Test->Compare_CoA New_Peaks New Peaks Detected? Compare_CoA->New_Peaks Degradation_Suspected Compound Degradation Likely. Prepare Fresh Stock. New_Peaks->Degradation_Suspected Yes No_Degradation Compound Appears Stable. Investigate Other Experimental Parameters. New_Peaks->No_Degradation No End Problem Resolved Degradation_Suspected->End No_Degradation->End

Caption: Diagram 2: Troubleshooting Inconsistent Results.

References

Technical Support Center: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.

Troubleshooting Guide

Researchers encountering difficulties in dissolving this compound can refer to the following troubleshooting guide. The workflow presented below outlines a systematic approach to addressing common solubility challenges.

G cluster_0 start Start: Solubility Issue with this compound solvent_choice Initial Solvent Selection: - Organic (DMSO, DMF, Ethanol) - Aqueous (Buffers) start->solvent_choice dissolution_check1 Does it dissolve? solvent_choice->dissolution_check1 organic_path Organic Solvent Path dissolution_check1->organic_path No aqueous_path Aqueous Buffer Path dissolution_check1->aqueous_path No success Solution Prepared Successfully dissolution_check1->success Yes sonication_heating Apply gentle warming (30-40°C) or sonication organic_path->sonication_heating ph_adjustment Adjust pH (Piperazine pKa ~9.8, Carboxylic acid pKa ~3-5) aqueous_path->ph_adjustment dissolution_check2 Does it dissolve? sonication_heating->dissolution_check2 cosolvent Consider a co-solvent system (e.g., DMSO/Water, Ethanol/Water) dissolution_check2->cosolvent No dissolution_check2->success Yes dissolution_check3 Does it dissolve? ph_adjustment->dissolution_check3 dissolution_check3->cosolvent No dissolution_check3->success Yes dissolution_check4 Does it dissolve? cosolvent->dissolution_check4 dissolution_check4->success Yes consult Consult further: - Check compound purity - Consider salt formation - Contact technical support dissolution_check4->consult No

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on the solubility profile of structurally similar compounds like Vilazodone, it is recommended to start with organic solvents. Dimethyl sulfoxide (DMSO) is often a good first choice.[1][2][3] Other organic solvents such as dimethylformamide (DMF) may also be effective.[2] The compound is likely to have low solubility in ethanol and water.[1][3]

Q2: My compound is not dissolving in pure organic solvents. What should I do next?

A2: If direct dissolution in a pure organic solvent is challenging, gentle heating (e.g., to 30-40°C) or sonication can be employed to aid the process. Be cautious with heating to avoid any potential degradation of the compound.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The chemical structure of this compound contains both a basic piperazine group and an acidic carboxylic acid group. Therefore, its aqueous solubility will be highly dependent on the pH of the solution.

  • At low pH , the piperazine nitrogen will be protonated, increasing solubility.

  • At high pH , the carboxylic acid will be deprotonated to a carboxylate, which should also increase aqueous solubility.

  • The compound will likely exhibit its lowest solubility at its isoelectric point, where the net charge is zero.

Q4: I need to prepare an aqueous stock solution. What is the best approach?

A4: For preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.[2] Once fully dissolved, the resulting solution can be slowly diluted with the aqueous buffer of choice to the desired final concentration.[2] This method helps to avoid precipitation of the compound in the aqueous medium.

Q5: Is it advisable to store stock solutions of this compound?

A5: It is generally not recommended to store aqueous solutions for extended periods, and they should ideally be used on the same day they are prepared.[2] If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C.[3] However, it is crucial to seal the container tightly to prevent the absorption of moisture, as DMSO is hygroscopic and the presence of water can affect the compound's stability and solubility upon thawing.[3]

Quantitative Solubility Data

SolventSolubility of Vilazodone hydrochlorideReference
DMSO≥23.9 mg/mL[1]
DMSO~30 mg/mL[2]
Dimethyl formamide~5 mg/mL[2]
EthanolInsoluble[1]
WaterInsoluble[1][3]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]

Experimental Protocols

Protocol for Determining Solubility in Organic Solvents
  • Preparation: Weigh out a precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a small, measured volume of the chosen organic solvent (e.g., 100 µL of DMSO).

  • Dissolution: Vortex the vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Addition: If the compound has not fully dissolved, add additional aliquots of the solvent (e.g., 10 µL) and repeat the vortexing and observation steps until the compound is completely dissolved.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol for Preparing an Aqueous Solution via an Organic Stock
  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO (e.g., 10 mg/mL).

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer at the target pH.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise to achieve the final desired concentration.

  • Observation: Monitor the solution for any signs of precipitation. If cloudiness appears, the concentration may be too high for that specific aqueous condition.

Hypothetical Signaling Pathway

Given that the structurally similar compound, Vilazodone, is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, this compound might be investigated for similar activities. The following diagram illustrates a simplified signaling pathway involving these targets.[2]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin_release 5-HT Release serotonin_vesicle->serotonin_release serotonin_synapse 5-HT serotonin_release->serotonin_synapse sert Serotonin Transporter (SERT) sert->serotonin_vesicle Reuptake ht1a_auto 5-HT1A Autoreceptor ht1a_auto->serotonin_release Inhibits serotonin_synapse->sert serotonin_synapse->ht1a_auto ht1a_post Postsynaptic 5-HT1A Receptor serotonin_synapse->ht1a_post downstream_signaling Downstream Signaling Cascade ht1a_post->downstream_signaling compound 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid compound->sert Inhibits (SSRI activity) compound->ht1a_post Partial Agonist

Caption: Hypothetical serotonergic signaling pathway.

References

Technical Support Center: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis and in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a heterocyclic organic compound. It is a key intermediate in the synthesis of Vilazodone, a medication used to treat major depressive disorder.[1][2] In a research context, it can be used as a reference compound in the development of new synthetic routes for Vilazodone or as a starting material for the synthesis of other benzofuran derivatives with potential biological activity.[2]

Q2: What is the mechanism of action for compounds derived from this scaffold, such as Vilazodone?

A2: Vilazodone, synthesized from this compound, acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.[3] This dual activity is thought to contribute to its antidepressant effects. The SSRI activity increases the concentration of serotonin in the synaptic cleft, while the 5-HT1A partial agonism modulates serotonergic neurotransmission.

Q3: Are there any known stability issues with this compound?

A3: While specific stability data for this compound is not extensively published, benzofuran derivatives can be susceptible to degradation under harsh acidic or basic conditions, and exposure to strong light. For Vilazodone, it is recommended to store it at -20°C for long-term stability. Aqueous solutions are not recommended for storage for more than one day. It is advisable to prepare fresh solutions for each experiment and store the solid compound in a cool, dark, and dry place.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and experimental use of this compound.

Synthesis and Purification

Problem 1: Low yield during the synthesis of this compound.

  • Question: My reaction to introduce the piperazine moiety to the benzofuran ring is resulting in a low yield. What are the possible causes and how can I optimize it?

  • Answer: Low yields in the C-N cross-coupling reaction to introduce the piperazine can be due to several factors. In some reported syntheses, even when the reaction proceeds, unconverted starting material can be a significant issue. One approach to improve this is to adjust the reaction conditions such as the base and solvent system. For instance, an Et3N/K2CO3 system has been reported to be effective. Additionally, a workup procedure involving acidification can help in separating the unreacted starting material, which can then be recycled.[4]

Problem 2: Difficulty in purifying the final compound.

  • Question: I am struggling with the purification of this compound. What are some effective purification strategies?

  • Answer: The purification of piperazine-substituted benzofurans can be challenging due to their polarity and potential for multiple protonation states. Standard column chromatography on silica gel is a common method. However, the choice of eluent is critical. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol or a mixture of dichloromethane and methanol is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the silica gel column. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product.

In Vitro Experiments

Problem 3: Compound precipitation in aqueous assay buffers.

  • Question: My this compound (or its derivatives) is precipitating when I dilute my DMSO stock solution into the aqueous buffer for my biological assay. How can I resolve this?

  • Answer: Poor aqueous solubility is a common issue for many benzofuran derivatives. Vilazodone, for example, has very low water solubility.[5] To address this:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your cell line or assay system (typically below 0.5-1%).

    • Use a Co-solvent: Consider using a co-solvent system. For instance, a 1:3 solution of DMSO:PBS (pH 7.2) has been used to dissolve Vilazodone.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a high-concentration stock in 100% DMSO just before the experiment. Do not store dilute aqueous solutions.

    • Sonication: Briefly sonicating the solution after dilution can help to dissolve small precipitates.

    • Temperature: Gently warming the buffer before adding the compound stock can sometimes improve solubility.

Problem 4: Inconsistent results in cell-based assays.

  • Question: I am observing high variability in my results from cell-based assays. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to the compound or the assay itself:

    • Compound Stability: As mentioned, benzofuran derivatives can be unstable. Ensure you are using freshly prepared solutions and minimize exposure to light.

    • Cell Health: The health and passage number of your cells can significantly impact results. Always use cells within a consistent passage range and ensure they are healthy and evenly seeded.

    • Assay Protocol: Precisely follow a validated assay protocol. Inconsistent incubation times, temperatures, or reagent concentrations can lead to variability.

    • Plate Edge Effects: In multi-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outer wells for experimental data points or to ensure proper humidification during incubation.

Quantitative Data

The following table summarizes the in vitro activity of Vilazodone, a key drug synthesized from this compound. This data is provided as a reference for the expected biological activity of compounds derived from this scaffold.

TargetAssay TypeValueReference
Serotonin Transporter (SERT)Reuptake InhibitionIC50 = 0.2 nM
5-HT1A ReceptorPartial Agonist ActivityIC50 = 0.5 nM

Note: Data for Vilazodone. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a test compound on serotonin reuptake in cells expressing the human serotonin transporter (hSERT).

SERT_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture hSERT-expressing cells Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Add_Compound Add test compound and controls Plate_Cells->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Radioligand Add [3H]5-HT Pre_Incubate->Add_Radioligand Incubate Incubate Add_Radioligand->Incubate Wash_Cells Wash cells to remove unbound radioligand Incubate->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Calculate_Inhibition Calculate % inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Gi-coupled signaling pathway of the 5-HT1A receptor.

Materials:

  • CHO or HEK293 cells expressing the human 5-HT1A receptor

  • 96-well cell culture plates

  • Assay buffer

  • Forskolin (an adenylyl cyclase activator)

  • Test compound

  • Reference agonist (e.g., 8-OH-DPAT)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Plating: Plate the 5-HT1A expressing cells in a 96-well plate and grow to confluency.

  • Compound and Forskolin Addition: Wash the cells and add the test compound at various concentrations. To stimulate cAMP production, add a fixed concentration of forskolin to all wells (except for the basal control).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: The agonist activity of the test compound will result in an inhibition of forskolin-stimulated cAMP production. Calculate the percentage inhibition and determine the EC50 value (the concentration of an agonist that gives half-maximal response).

CYP450 Inhibition Assay

This protocol provides a general workflow for assessing the potential of a compound to inhibit major cytochrome P450 (CYP) enzymes, which is crucial for evaluating potential drug-drug interactions.

Workflow for CYP450 Inhibition Assay

CYP450_Inhibition_Assay cluster_prep Reaction Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Microsomes Prepare human liver microsomes Pre_Incubate Pre-incubate microsomes with test compound Microsomes->Pre_Incubate Test_Compound Prepare test compound dilutions Test_Compound->Pre_Incubate Controls Prepare positive and negative controls Controls->Pre_Incubate Add_Substrate Add CYP-specific substrate Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Analyze_Metabolite Analyze metabolite formation (LC-MS/MS) Stop_Reaction->Analyze_Metabolite Calculate_Inhibition Calculate % inhibition of metabolite formation Analyze_Metabolite->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

optimizing reaction conditions for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of this compound derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound and its derivatives. The synthesis typically involves three key stages:

  • Formation of the benzofuran-2-carboxylate core.

  • Introduction of the piperazine moiety via a cross-coupling reaction (e.g., Buchwald-Hartwig amination).

  • Hydrolysis of the ester to the final carboxylic acid.

I. Benzofuran Core Synthesis

Question 1: I am experiencing low yields in the synthesis of the ethyl 5-bromobenzofuran-2-carboxylate intermediate from 5-bromo-2-hydroxybenzaldehyde and ethyl chloroacetate. What are the possible causes and solutions?

Answer:

Low yields in this step often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here are some common causes and troubleshooting strategies:

  • Inefficient Base: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group.

    • Solution: Anhydrous potassium carbonate (K₂CO₃) is commonly used. Ensure it is finely powdered and thoroughly dried before use. Using at least 1.5 molar equivalents can improve the reaction rate.[1] Other bases like sodium ethoxide can also be effective.[1]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, while higher temperatures can lead to decomposition.

    • Solution: A reaction temperature of 92-94°C in DMF for 4 hours has been reported to give high yields.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Purity: The presence of water in the solvent can hinder the reaction.

    • Solution: Use anhydrous DMF. If necessary, dry the solvent over molecular sieves before use.[1]

  • Side Reactions: A common side reaction is the formation of the O-alkylated, uncyclized intermediate (ethyl 2-(5-bromo-2-formylphenoxy)acetate).

    • Solution: Ensuring a sufficiently high reaction temperature and adequate reaction time can promote the desired intramolecular cyclization.

II. Buchwald-Hartwig Amination for Piperazine Coupling

The introduction of the piperazine moiety onto the benzofuran core, typically at the 5-position, is often achieved via a Palladium-catalyzed Buchwald-Hartwig amination.

Question 2: My Buchwald-Hartwig amination of ethyl 5-bromobenzofuran-2-carboxylate with piperazine is giving a low yield of the desired product. How can I optimize this reaction?

Answer:

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[2][3]

  • Catalyst and Ligand Selection: The combination of the palladium precursor and the phosphine ligand is crucial for catalytic activity.

    • Solution: A common and effective catalytic system is Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as BINAP.[4] Other effective ligands to consider are XPhos, SPhos, and BrettPhos.[3] It is often beneficial to screen a variety of ligands to find the optimal one for your specific substrate.

  • Base Selection: The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄). Careful optimization of the base is often necessary.[4]

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Solution: Toluene and 1,4-dioxane are frequently used solvents for this reaction.[5] Ensure the solvent is thoroughly deoxygenated before use to prevent catalyst deactivation.

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Reaction temperatures typically range from 80°C to 110°C. The optimal temperature should be determined empirically.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2Condition 3
Pd Source Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)
Ligand BINAPXPhosRuPhos
Base NaOtBuCs₂CO₃K₃PO₄
Solvent Toluene1,4-DioxaneTHF
Temperature 100°C90°C110°C

Question 3: I am observing the formation of diarylated piperazine as a major byproduct. How can I prevent this?

Answer:

The formation of diarylated piperazine occurs when both nitrogen atoms of the piperazine ring react with the aryl halide.

  • Stoichiometry Control: Using a large excess of piperazine can favor the mono-arylated product.

    • Solution: Increase the molar ratio of piperazine to the aryl halide (e.g., 3-5 equivalents).

  • Protecting Groups: Protecting one of the piperazine nitrogens with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, will ensure mono-arylation. The Boc group can be subsequently removed under acidic conditions.

III. Ester Hydrolysis

Question 4: The hydrolysis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate to the carboxylic acid is incomplete or results in decomposition. What are the recommended conditions?

Answer:

Ester hydrolysis, also known as saponification when base-mediated, can be sensitive to reaction conditions.[6]

  • Incomplete Hydrolysis: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Using a co-solvent like THF or ethanol can improve the solubility of the ester and facilitate the reaction. A common method involves using an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.[6]

  • Product Decomposition: The benzofuran ring can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures.

    • Solution: Monitor the reaction closely by TLC. It is preferable to conduct the hydrolysis at room temperature, even if it requires a longer reaction time. If heating is necessary, use the minimum temperature required for the reaction to proceed.

  • Work-up Issues: Improper pH adjustment during the work-up can lead to the loss of the product.

    • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~6-7 to precipitate the carboxylic acid. Avoid strongly acidic conditions.

IV. Purification

Question 5: I am having difficulty purifying the final this compound product by column chromatography. It streaks on the silica gel column. What should I do?

Answer:

The basic nature of the piperazine moiety and the acidic nature of the carboxylic acid can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[7][8]

  • Neutralize the Stationary Phase: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel.

    • Solution: Add 0.5-2% of triethylamine (TEA) or ammonia solution to your mobile phase (e.g., DCM/MeOH).[7]

  • Alternative Stationary Phases: If modifying the eluent is not effective, consider using a different stationary phase.

    • Solution: Alumina (neutral or basic) can be a better option for purifying basic compounds.[8][9] Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can also be an effective purification method.[7]

  • Salt Formation and Recrystallization: Converting the product to a salt can facilitate purification by recrystallization.

    • Solution: Form the hydrochloride or another suitable salt of your compound, which may have better crystallization properties.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This protocol is a general representation and may require optimization for specific derivatives.

  • Buchwald-Hartwig Amination:

    • To an oven-dried flask, add ethyl 5-bromobenzofuran-2-carboxylate (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with a small amount of triethylamine).

Protocol 2: Hydrolysis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
  • Saponification:

    • Dissolve the ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the this compound.

Visualizations

experimental_workflow cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Stage 2: Piperazine Coupling cluster_2 Stage 3: Ester Hydrolysis A 5-Bromo-2-hydroxybenzaldehyde + Ethyl Chloroacetate B Cyclization (K2CO3, DMF, 90-100°C) A->B Reactants C Ethyl 5-bromobenzofuran-2-carboxylate B->C Product D Ethyl 5-bromobenzofuran-2-carboxylate + Piperazine C->D Intermediate E Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Toluene) D->E Reactants F Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate E->F Product G Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate F->G Intermediate H Saponification (LiOH, THF/H2O) G->H Reactant I This compound H->I Final Product

Caption: General synthetic workflow for this compound.

troubleshooting_logic cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues cluster_purification Purification Issues start Low Yield in a Reaction Step? cond1 Check Reagent Purity & Stoichiometry start->cond1 side1 Identify Byproducts (e.g., via MS, NMR) start->side1 purify1 Product Streaking on Silica Gel? start->purify1 cond2 Optimize Catalyst/Ligand/Base System cond1->cond2 cond3 Verify Solvent is Anhydrous & Degassed cond2->cond3 cond4 Adjust Temperature & Reaction Time cond3->cond4 side2 Modify Conditions to Minimize Side Reactions (e.g., use protecting groups, change stoichiometry) side1->side2 purify2 Add Base to Eluent (e.g., TEA) purify1->purify2 Yes purify3 Use Alternative Stationary Phase (Alumina, C18) purify2->purify3 Still Issues

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and its precursors.

Q1: My final product of this compound has a low melting point and appears impure. What are the common impurities?

A1: Impurities in this compound can originate from the synthetic route, which often involves the hydrolysis of the corresponding ethyl ester. Potential impurities include:

  • Unreacted Starting Material: Residual ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

  • Side-Reaction Products: Formation of N-oxides or oxo-vilazodone impurities can occur.

  • Reagents from Synthesis: Contamination from reagents used in preceding synthetic steps.

  • Solvent Residues: Trapped solvents from the workup or purification steps.

It is crucial to monitor reaction completion by techniques like Thin Layer Chromatography (TLC) to minimize impurities from incomplete reactions.

Q2: I am observing significant tailing during the column chromatography of my compound on silica gel. How can I resolve this?

A2: The basic nature of the piperazine moiety in your compound can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will help to reduce the interaction between your compound and the silica gel, resulting in better peak shapes.

Q3: After the hydrolysis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate to the carboxylic acid, I am struggling with the workup. What is an effective extraction procedure?

A3: Due to the amphoteric nature of this compound (containing both a basic piperazine and an acidic carboxylic acid), it can be challenging to extract. A carefully controlled acid-base extraction is necessary. After hydrolysis, neutralize the reaction mixture to the isoelectric point of the molecule. At this pH, the compound will have minimal solubility in water and can be extracted with an organic solvent like a mixture of dichloromethane and isopropanol.

Q4: I am trying to recrystallize my this compound, but it is not crystallizing well. What solvents should I try?

A4: For zwitterionic compounds like this, finding a suitable recrystallization solvent can be challenging. A solvent system that can dissolve the compound at an elevated temperature but not at room temperature is ideal. For the related ethyl ester, a mixture of ethyl acetate and acetone has been shown to be effective. For the carboxylic acid, you could explore polar protic solvents like ethanol or isopropanol, or mixtures with water. A mixed solvent system, where the compound is dissolved in a good solvent and then a poor solvent is added dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling, can also be effective.

Q5: My purified product appears as a khaki-colored solid. Is this normal?

A5: Yes, in some reported syntheses of the ethyl ester derivative, the final product is described as a khaki-colored solid. However, the color can be an indication of minor impurities. If a higher purity is required, further purification steps like another recrystallization or treatment with activated carbon might be necessary to remove colored impurities.

Data Presentation

The following table summarizes quantitative data from a reported purification of the precursor, ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, by recrystallization.

Solvent System (v/v)Number of RecrystallizationsPurity (by HPLC)Yield
Ethyl Acetate:Acetone (1:3)297.5%71%
Ethyl Acetate:Acetone (1:4)397.8%75%
Ethyl Acetate:Acetone (1:5)398.0%81%

Data sourced from patent CN103965148A

Experimental Protocols

Protocol 1: Purification of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate by Recrystallization

This protocol is based on the procedure described in patent CN103965148A.

  • Dissolution: Dissolve the crude ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate in a minimal amount of a hot mixture of ethyl acetate and acetone (e.g., 1:5 v/v).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for a short period.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal formation, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Repeat: For higher purity, repeat the recrystallization process as necessary, as indicated in the data table above.

Protocol 2: General Procedure for Hydrolysis and Purification of this compound

This is a general protocol for the hydrolysis of the ethyl ester and subsequent purification of the carboxylic acid.

  • Hydrolysis: Dissolve ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate in a suitable solvent such as ethanol or a mixture of THF and water. Add an aqueous solution of a base (e.g., NaOH or LiOH) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Neutralization: Cool the reaction mixture in an ice bath and carefully add an aqueous acid (e.g., 1M HCl) to neutralize the excess base and bring the pH to the isoelectric point of the product (typically around pH 6-7). The product may precipitate at this stage.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., a 3:1 mixture of dichloromethane:isopropanol). Repeat the extraction multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol) to yield the pure this compound.

Visualizations

PurificationWorkflow cluster_hydrolysis Ester Hydrolysis cluster_workup Acid-Base Workup cluster_purification Final Purification start Crude Ethyl Ester hydrolysis Base Hydrolysis (e.g., NaOH in EtOH/H2O) start->hydrolysis neutralization Neutralization to Isoelectric Point (pH ~6-7) hydrolysis->neutralization extraction Organic Extraction (e.g., DCM/Isopropanol) neutralization->extraction drying Drying and Concentration extraction->drying recrystallization Recrystallization (e.g., Ethanol/Water) drying->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure Carboxylic Acid filtration->final_product

Caption: Purification workflow for this compound.

TroubleshootingTree cluster_purity Purity Issues cluster_physical Physical Form Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered impure_product Impure Final Product (e.g., low melting point, extra NMR peaks) start->impure_product oily_product Product is an Oil, Not a Solid start->oily_product tailing Tailing on Silica Gel Column Chromatography start->tailing check_impurities Consider Potential Impurities: - Unreacted Starting Material - Side-Reaction Products (N-oxides) - Residual Solvents impure_product->check_impurities solution_purity Solution: - Re-purify (recrystallization, column) - Ensure complete reaction (TLC) - Dry thoroughly under vacuum check_impurities->solution_purity check_solvent_purity Possible Causes: - Residual solvent - Presence of impurities lowering melting point oily_product->check_solvent_purity solution_oily Solution: - Triturate with a non-polar solvent (e.g., hexanes) - Re-purify to remove impurities - Ensure complete drying check_solvent_purity->solution_oily check_basicity Cause: Interaction of basic piperazine with acidic silica gel tailing->check_basicity solution_tailing Solution: Add a basic modifier to eluent (e.g., 0.1-1% Triethylamine) check_basicity->solution_tailing

Caption: Troubleshooting decision tree for purification issues.

avoiding degradation of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on studies of structurally similar compounds like Vilazodone, the primary factors causing degradation are exposure to hydrolytic (both acidic and basic) and oxidative conditions.[1][2][3][4] The molecule is generally stable under neutral, thermal, and photolytic stress.[4]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable. It is also crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation. The solid compound should be stored sealed in a dry place at 2-8°C.

Q3: What are the potential degradation pathways for this molecule?

A3: Degradation can occur at two main sites: the piperazine ring and the benzofuran ring.

  • Piperazine Ring: This ring is susceptible to oxidation and thermal degradation. Potential degradation products include N-oxides and ring-opened derivatives such as N-formylpiperazine and N-(2-aminoethyl) piperazine.

  • Benzofuran Ring: The benzofuran ring system can undergo oxidative cleavage.

  • Carboxylic Acid Group: While generally stable, under certain conditions, decarboxylation could be a potential degradation pathway, especially at elevated temperatures.

Q4: How can I monitor the degradation of my compound in solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the most effective way to monitor degradation. These methods can separate the parent compound from its degradation products, allowing for their quantification. UV detection is commonly used for these types of compounds.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected peaks in chromatogram Degradation of the compound due to improper storage or handling.Prepare fresh solutions and ensure storage at recommended low temperatures. Avoid exposure to light and extreme pH conditions. Use a validated stability-indicating HPLC method for analysis.
Loss of compound concentration over time Chemical instability in the chosen solvent or buffer.Evaluate the stability of the compound in different solvents. For aqueous solutions, maintain a neutral pH and consider using buffers. Prepare solutions fresh before use whenever possible.
Precipitation of the compound from solution Poor solubility in the chosen solvent or temperature fluctuations.Determine the solubility of the compound in various solvents before preparing stock solutions. If using aqueous buffers, ensure the pH is not near the isoelectric point of the molecule. Store solutions at a constant temperature.
Inconsistent experimental results Variability in solution stability between experiments.Standardize solution preparation and storage procedures. Aliquot stock solutions to minimize freeze-thaw cycles. Always use freshly prepared dilutions for experiments.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid.

  • Dissolution: Dissolve the solid in a suitable solvent (e.g., DMSO for initial stock, then diluted in aqueous buffer for working solutions). Sonication can be used to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. The following conditions are based on studies of the closely related compound, Vilazodone.[1][3][5]

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 1 N HCl.

    • Reflux the solution at 80°C for 20 minutes.[3]

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 1 N NaOH.

    • Reflux the solution at 80°C for 20 minutes.[3]

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 30% hydrogen peroxide (H₂O₂).[3]

    • Reflux the solution at 80°C for 20 minutes.[3]

    • Cool the solution.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of the compound to 80°C for 48 hours.[1]

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., in a photostability chamber).

    • Analyze the sample by HPLC at appropriate time points.

Protocol 3: Stability-Indicating HPLC Method

This method is adapted from a validated method for Vilazodone and its impurities, including this compound.[1]

ParameterCondition
Column C18 (e.g., ZORBAX SB, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.05 M KH₂PO₄ (55:45 v/v), pH adjusted to 3.0 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature Ambient
Injection Volume 20 µL
Diluent Mobile Phase

Quantitative Data Summary

The following table summarizes the degradation of Vilazodone under various stress conditions, which provides an indication of the potential stability of this compound, a known degradation product of Vilazodone under alkaline conditions.[6]

Stress ConditionReagentTime & Temperature% Degradation of Vilazodone
Acid Hydrolysis1 N HCl20 min @ 80°C0.91%[3]
Base Hydrolysis1 N NaOH20 min @ 80°C32.29%[3]
Oxidation30% H₂O₂20 min @ 80°C89.52%[3]
Thermal (Solid)N/A48 hours @ 80°CMinimal degradation observed[1]
PhotolyticUV LightN/AStable[4]

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H₂O₂) parent 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid hydrolysis_prod Potential Ring Opening or Decarboxylation Products parent->hydrolysis_prod H⁺/OH⁻ n_oxide Piperazine N-Oxide Derivative parent->n_oxide [O] ring_opened Benzofuran Ring Cleavage Products parent->ring_opened [O]

Caption: Potential Degradation Pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) dissolve->stress neutralize Neutralize/Dilute stress->neutralize hplc Inject into HPLC/UPLC neutralize->hplc detect UV Detection hplc->detect quantify Quantify Parent and Degradation Products detect->quantify

Caption: Forced Degradation Study Workflow.

logical_relationship compound 5-(Piperazin-1-yl)benzofuran- 2-carboxylic acid Solution factors Degradation Factors (pH, Oxidants, Temperature, Light) compound->factors analysis Stability-Indicating HPLC Method compound->analysis degradation Chemical Degradation factors->degradation degradation->analysis outcome Accurate Quantification & Stability Assessment analysis->outcome

Caption: Key Relationships in Stability Assessment.

References

Technical Support Center: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Compound Handling and Solubility

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What should I do?

A1: This is a common issue for compounds containing piperazine and benzofuran moieties. Here’s a systematic approach to troubleshoot this:

  • Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, this concentration might not be sufficient to maintain your compound's solubility. It is advisable to perform a DMSO tolerance test for your specific cell line to determine the maximum permissible concentration.

  • Optimize Dilution Method: Instead of a single large dilution, try serial dilutions. Pre-diluting the DMSO stock in a small volume of assay buffer before adding it to the final bulk volume can sometimes prevent precipitation.

  • pH Adjustment: The piperazine group is basic. Adjusting the pH of your aqueous buffer to be slightly acidic might improve the solubility of your compound.

  • Use of Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins, if your assay allows for it.

Serotonin Transporter (SERT) Inhibition Assays

Q2: The IC50 value for my compound in the SERT inhibition assay is higher than expected, indicating low potency. What are the potential causes?

A2: Several factors could contribute to an unexpectedly high IC50 value:

  • Compound Integrity: Verify the purity and identity of your compound using analytical methods like LC-MS and NMR. Impurities can lead to inaccurate concentration determination and misleading results.

  • Compound Degradation: The compound may be unstable under the assay conditions (e.g., temperature, pH). Assess the stability of your compound in the assay buffer over the incubation period.

  • Assay Conditions:

    • Incubation Time: Ensure the incubation time is sufficient to reach equilibrium but not so long that it leads to compound degradation or cell death.

    • Substrate Concentration: The concentration of the radiolabeled or fluorescent substrate (e.g., [³H]5-HT) should be appropriate. A concentration that is too high can lead to an underestimation of the inhibitor's potency.

  • Cell Health (for cell-based assays): Ensure the cells expressing SERT are healthy and viable. Perform a cell viability assay in parallel.

Q3: I am observing high background noise or low signal-to-noise ratio in my SERT uptake assay.

A3: This can obscure the specific signal and make data interpretation difficult. Consider the following:

  • Non-Specific Uptake: To minimize non-specific uptake, include a known potent SERT inhibitor (e.g., fluoxetine) at a high concentration in your control wells.

  • Washing Steps: Optimize the washing steps to effectively remove unbound substrate without dislodging the cells. Use ice-cold wash buffer and perform the washes quickly.

  • Filter Plates: If using filter plates, ensure they are properly pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter material.

5-HT1A Receptor Binding Assays

Q4: I am experiencing high non-specific binding in my 5-HT1A radioligand binding assay.

A4: High non-specific binding can significantly reduce the assay window. Here are some troubleshooting steps:

  • Radioligand Concentration: Use a radioligand concentration at or below its Kd value. Higher concentrations can lead to increased non-specific binding.[1]

  • Blocking Agents: Include blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.

  • Receptor Concentration: Use the lowest concentration of membrane preparation that provides a reliable specific binding signal.[1]

  • Washing: Ensure efficient and consistent washing of the filters to remove unbound radioligand.

Q5: My Ki values from the competition binding assay are not reproducible.

A5: Poor reproducibility can stem from several sources:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your compound. Calibrate your pipettes regularly.

  • Incomplete Equilibration: The incubation time may not be sufficient for the binding reaction to reach equilibrium. You can determine the optimal incubation time by performing an association kinetic experiment.[1]

  • Homogeneity of Membrane Preparation: Ensure that your membrane preparation is homogenous. Vortex the membrane stock before aliquoting it into the assay plate.

  • Temperature Control: Maintain a constant and uniform temperature during the incubation.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of Vilazodone, a drug for which this compound is a key intermediate. This data can serve as a reference for expected potencies in related assays.

CompoundTargetAssay TypeParameterValue (nM)
VilazodoneHuman SERT[³H]5-HT Uptake InhibitionIC501.6[2][3][4]
VilazodoneHuman 5-HT1A ReceptorRadioligand BindingIC502.1[2][3][4]
VilazodoneHuman SERTRadioligand BindingKi0.1[2][3][4]
VilazodoneHuman 5-HT1A ReceptorRadioligand BindingIC500.2[5]
VilazodoneHuman SERT[³H]5-HT UptakepIC508.8 (equivalent to an IC50 of ~1.58 nM)[5]

Experimental Protocols

Protocol 1: Serotonin Transporter (SERT) Inhibition Assay ([³H]Serotonin Uptake)

This protocol describes a method to determine the potency of a test compound in inhibiting serotonin uptake into cells expressing the human serotonin transporter (hSERT).

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound or its derivatives.

  • Reference Compound: A known SSRI, such as fluoxetine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Wash Buffer: Ice-cold KRH buffer.

  • Lysis Buffer: 0.1 M NaOH or a suitable scintillation-compatible lysis buffer.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate hSERT-expressing HEK293 cells in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compound in the uptake buffer.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Then, pre-incubate the cells with various concentrations of the test compound or reference compound for 15-30 minutes at 37°C.

  • Initiation of Uptake: Initiate serotonin uptake by adding [³H]5-HT to each well at a final concentration close to its Km for SERT.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Non-specific Uptake Control: Include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Receptor Source: Commercially available membranes from cells expressing the human 5-HT1A receptor or prepared from rat hippocampus.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A receptor agonist).

  • Test Compound: this compound or its derivatives.

  • Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: If not using commercially available membranes, prepare them from a suitable tissue or cell source. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, [³H]8-OH-DPAT, and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]8-OH-DPAT, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).

    • Test Compound: Add membrane preparation, [³H]8-OH-DPAT, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

vilazodone_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_synapse Serotonin (5-HT) serotonin_vesicle->serotonin_synapse Release sert SERT sert->serotonin_vesicle autoreceptor 5-HT1A Autoreceptor autoreceptor->serotonin_vesicle Inhibits Release serotonin_synapse->sert Reuptake serotonin_synapse->autoreceptor Binds postsynaptic_receptor Postsynaptic 5-HT1A Receptor serotonin_synapse->postsynaptic_receptor Binds downstream_signaling Downstream Signaling (Antidepressant Effect) postsynaptic_receptor->downstream_signaling Activates compound 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid derivative (e.g., Vilazodone) compound->sert Inhibits compound->autoreceptor Partial Agonist compound->postsynaptic_receptor Partial Agonist

Caption: Mechanism of action of Vilazodone, a derivative of this compound.

troubleshooting_workflow start Unexpected Assay Result (e.g., Low Potency, High Variability) check_compound Step 1: Verify Compound Integrity - Purity (LC-MS, NMR) - Identity - Solubility in stock solvent start->check_compound check_solubility Step 2: Assess Assay Solubility - Precipitation in aqueous buffer? - Check final DMSO concentration - pH of buffer check_compound->check_solubility check_assay_params Step 3: Review Assay Parameters - Incubation time & temperature - Substrate/Radioligand concentration - Cell health and density check_solubility->check_assay_params check_controls Step 4: Evaluate Controls - Positive control activity as expected? - High non-specific binding? - High background? check_assay_params->check_controls data_analysis Step 5: Re-evaluate Data Analysis - Correct formulas used (e.g., Cheng-Prusoff)? - Appropriate curve fitting? check_controls->data_analysis end Problem Resolved data_analysis->end

Caption: A logical workflow for troubleshooting unexpected results in assays.

References

Technical Support Center: Enhancing the Bioavailability of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of the bioavailability of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

A1: this compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of Vilazodone, an antidepressant drug.[1][2] Vilazodone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high intestinal permeability.[3][4] Therefore, it is highly probable that this compound also exhibits poor solubility, which is a primary obstacle to achieving adequate oral bioavailability. Its structural features—a carboxylic acid and a basic piperazine group—suggest that its solubility will be highly dependent on pH.

Q2: What are the first steps I should take to characterize the bioavailability limitations of my compound?

A2: A systematic approach is crucial. Begin by characterizing the fundamental physicochemical properties of your compound to identify the primary barriers to its oral absorption.

  • Solubility Assessment: Determine the equilibrium solubility of the compound in biorelevant media, such as simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).[3]

  • Permeability Assessment: Although the downstream drug Vilazodone is known to be highly permeable, confirming the permeability of the parent compound using an in vitro model like the Caco-2 cell assay is recommended.[5][6]

  • Solid-State Characterization: Analyze the compound's solid form (crystalline or amorphous) using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC), as this significantly impacts solubility.[7]

Q3: My compound shows poor solubility in aqueous solutions. What strategies can I employ to improve this?

A3: Several strategies can be effective for improving the solubility of carboxylic acid-containing compounds:

  • pH Adjustment & Salt Formation: Due to the presence of both an acidic carboxylic acid and a basic piperazine moiety, the compound's solubility is expected to be lowest near its isoelectric point and higher at acidic and basic pHs. Creating a salt form (e.g., a hydrochloride or sodium salt) can significantly enhance aqueous solubility.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.[8]

  • Solid Dispersions: Creating an amorphous solid dispersion by combining the compound with a hydrophilic polymer carrier (e.g., Poloxamers, Povidone, Copovidone, or cyclodextrins) can prevent crystallization and enhance solubility.[4][7][9][10]

  • Co-solvents and Surfactants: Employing pharmaceutically acceptable co-solvents or surfactants in the formulation can increase the solubility of the compound in the gastrointestinal tract.[11]

Q4: How do I know if my compound is an efflux transporter substrate, and what can I do about it?

A4: Efflux transporters like P-glycoprotein (P-gp) can actively pump drugs out of intestinal cells, reducing absorption. A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this. If the permeability from the basolateral (blood) side to the apical (intestinal) side (Papp B-A) is significantly higher (typically >2-fold) than the permeability from the apical to the basolateral side (Papp A-B), it indicates active efflux. To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate. Formulation strategies, such as using certain excipients that inhibit P-gp or employing lipid-based formulations, can sometimes mitigate this issue.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Animal Models
  • Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

  • Troubleshooting Workflow:

    G A Low/Variable Oral Exposure Observed B Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B C Is Solubility < 0.1 mg/mL? B->C D Yes: Solubility is Likely Limiting C->D Yes E No: Investigate Permeability C->E No F Implement Solubility Enhancement Strategy D->F G Strategy 1: Salt Formation F->G H Strategy 2: Amorphous Solid Dispersion F->H I Strategy 3: Particle Size Reduction F->I J Strategy 4: Lipid-Based Formulation F->J K Re-evaluate in vivo PK G->K H->K I->K J->K

    Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Inconsistent Results in Caco-2 Permeability Assay
  • Possible Cause 1: Poor compound solubility in the assay buffer, leading to precipitation.

    • Solution: Reduce the starting concentration of the compound. If solubility is still an issue, add a small, non-toxic amount of a solubilizing agent like DMSO or a cyclodextrin to the donor compartment. Ensure the concentration of the solubilizing agent is consistent across all experiments and does not compromise the integrity of the Caco-2 cell monolayer.

  • Possible Cause 2: Non-specific binding of the compound to the plastic transwell plate.

    • Solution: Perform a mass balance study by measuring the amount of compound in the donor and receiver compartments, as well as extracting the compound from the cell monolayer and the plate itself at the end of the experiment. The addition of a low concentration of bovine serum albumin (BSA) to the receiver compartment can sometimes reduce non-specific binding.[12]

  • Possible Cause 3: Compromised integrity of the Caco-2 cell monolayer.

    • Solution: Always measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER values indicates a loss of monolayer integrity. Additionally, run a low-permeability marker (e.g., Lucifer Yellow) in parallel to confirm the tightness of the cell junctions.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundVilazodoneReference Compound (Atenolol)
Molecular Weight 246.26 g/mol [13]441.5 g/mol 266.3 g/mol
Aqueous Solubility Likely low and pH-dependent0.141 mg/mL (pH 6.8)[3]~26.5 mg/mL
LogP (Computed) -0.4 (XLogP3)[13]4.3 (XLogP3)0.16
BCS Class Predicted: II or IVII[3][4]III

Table 2: Comparison of Formulation Strategies for Vilazodone

Formulation StrategyCarrier/ExcipientsKey FindingReference
Solid Dispersion Poloxamer 407 (1:5 ratio)>85% drug release within 5 minutes.[3]
Solid Dispersion HP-β-Cyclodextrin (1:1.5 ratio)88.86% drug release within 60 minutes.[4]
Phospholipid Mixed Micelles Brij 58, LabrasolEnhanced oral bioavailability and reduced food effect in rabbits.[11][14]
Micronization N/AReduced particle size (D90 ~0.5 to 40 µm) to improve dissolution.[8]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment
  • Objective: To determine the equilibrium solubility of the test compound in different aqueous media.

  • Materials: this compound, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), HPLC-grade water, acetonitrile, analytical balance, vortex mixer, temperature-controlled shaker, centrifuge, HPLC system.

  • Methodology:

    • Prepare stock solutions of SGF and SIF.

    • Add an excess amount of the test compound to separate vials containing a known volume (e.g., 1 mL) of each medium (SGF, SIF, water).

    • Tightly seal the vials and place them in a temperature-controlled shaker set at 37°C.

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

    • Perform the experiment in triplicate for each condition.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)
  • Objective: To assess the intestinal permeability of the test compound and determine if it is a substrate for active efflux transporters.

  • Materials: Caco-2 cells, 24-well transwell plates, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, high permeability control (e.g., Propranolol), low permeability control (e.g., Atenolol or Lucifer Yellow), analytical standards, LC-MS/MS system.

  • Experimental Workflow:

    G cluster_0 Cell Culture & Seeding cluster_1 Permeability Experiment cluster_2 Analysis A Culture Caco-2 cells B Seed cells onto Transwell inserts A->B C Culture for 21 days to form monolayer B->C D Wash monolayer with HBSS C->D E Measure initial TEER D->E F Add compound to Donor (Apical or Basolateral) E->F G Incubate at 37°C F->G H Sample from Receiver compartment at time points G->H I Measure final TEER H->I J Quantify compound concentration by LC-MS/MS I->J K Calculate Papp (A-B) and (B-A) J->K L Calculate Efflux Ratio K->L

    Caption: Workflow for the Caco-2 permeability assay.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable transwell inserts for 21 days until a differentiated, polarized monolayer is formed.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[12]

    • Transport Experiment (Apical to Basolateral - A-B):

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add the test compound (at a known concentration, e.g., 10 µM) in HBSS to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

      • Incubate the plate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh HBSS.

    • Transport Experiment (Basolateral to Apical - B-A):

      • Perform the experiment as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

    • Analysis:

      • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

      • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0)

        • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.*

      • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

        • An efflux ratio > 2 suggests the compound is a substrate for active efflux.*

References

dealing with impurities in 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound samples.

Issue 1: Low Purity of the Crude Product After Synthesis

  • Question: My initial synthesis of this compound has resulted in a low purity product according to my initial analysis. What are the likely impurities and how can I address this?

  • Answer: Low purity in the crude product is a common issue and can often be attributed to residual starting materials, intermediates, or by-products from the synthesis.

    Potential Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Partially reacted compounds from intermediate steps in the synthetic pathway. For instance, in a multi-step synthesis, compounds like 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic acid might be present if the cyclization is incomplete.[1]

    • By-products: Compounds formed from side reactions.

    • Residual Solvents: Solvents used during the synthesis and work-up.

    Troubleshooting Steps:

    • Initial Wash: Ensure the crude product is thoroughly washed with appropriate solvents to remove unreacted starting materials and other soluble impurities.

    • Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical. For related benzofuran derivatives, mixtures like methanol-acetone or aqueous methanol have been used.[2] One patent for the ethyl ester derivative suggests using an ethyl acetate and acetone mixture.[1]

    • Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective technique. The eluent system will need to be optimized based on the polarity of the impurities.[3][4]

Issue 2: Discoloration of the Final Product

  • Question: My final product of this compound is a khaki or off-white solid, not a pure white powder. What causes this discoloration and how can I fix it?

  • Answer: Discoloration often indicates the presence of minor, highly colored impurities, which may arise from oxidation or residual reagents.

    Troubleshooting Steps:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration. A patent for a related compound mentions using activated carbon for decolorization.[1]

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. Performing two or three recrystallizations can progressively improve the color and purity.[1]

    • Inert Atmosphere: If oxidation is suspected, perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Achieving High Purity (>98%)

  • Question: I am struggling to get the purity of my this compound sample above 98% as confirmed by HPLC. What advanced purification techniques can I employ?

  • Answer: Achieving high purity can be challenging when impurities have similar properties to the desired compound.

    Troubleshooting Steps:

    • Optimize Recrystallization: Systematically screen different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation than a single solvent.

    • Optimize Column Chromatography: Fine-tune the mobile phase for column chromatography. A shallow gradient elution can improve the separation of closely related compounds.

    • Preparative HPLC: If high-purity material is required for applications like reference standard generation, preparative high-performance liquid chromatography (prep-HPLC) is a powerful tool for isolating the main compound from trace impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound at 4°C. It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: The most common and effective techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for quantitative purity analysis in the pharmaceutical industry.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation and can also be used for purity assessment, especially quantitative NMR (qNMR).[5]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[6]

  • Melting Point: A sharp melting point range close to the literature value can be a good indicator of purity.

Q3: What are some common solvents for recrystallizing benzofuran derivatives?

A3: Based on literature for similar compounds, the following solvents and solvent systems can be considered for recrystallization:

  • Methanol-acetone mixtures[2]

  • Aqueous methanol[2]

  • Ethyl acetate-acetone mixtures[1]

  • Ethanol[7]

  • Petroleum ether-ethyl acetate[8]

Data Presentation

Table 1: Purity of this compound ethyl ester after Recrystallization

Solvent System (Ethyl Acetate:Acetone)Number of RecrystallizationsPurity (HPLC)Yield
1:3297.5%71%
1:4397.8%75%
1:5398.0%81%

Data adapted from a patent for the ethyl ester derivative, which is closely related to the carboxylic acid.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a proposed method and may require optimization.

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.[5]

  • Chromatographic Conditions (Proposed):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% Formic acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 20 minutes).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: To be determined based on the UV spectrum of the compound (a photodiode array detector would be ideal for this).

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30 °C.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Visualizations

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis synthesis Chemical Synthesis workup Aqueous Work-up synthesis->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Primary Purification chromatography Column Chromatography recrystallization->chromatography If purity is low drying Drying recrystallization->drying chromatography->drying hplc HPLC drying->hplc nmr NMR drying->nmr ms MS drying->ms final_product Pure Product (>98%) hplc->final_product nmr->final_product ms->final_product

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

G start Low Purity Crude Product recrystallization Perform Recrystallization start->recrystallization check_purity1 Check Purity (e.g., TLC, HPLC) recrystallization->check_purity1 pass1 Purity Acceptable check_purity1->pass1 Yes column_chromatography Perform Column Chromatography check_purity1->column_chromatography No check_purity2 Check Purity (HPLC) column_chromatography->check_purity2 pass2 High Purity Achieved check_purity2->pass2 Yes fail Consult Senior Chemist/ Re-evaluate Synthesis check_purity2->fail No

Caption: Troubleshooting decision tree for purifying low-purity samples of this compound.

References

Validation & Comparative

A Comparative Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid and Other Benzofuran Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid against other notable benzofuran derivatives, focusing on their performance in preclinical studies. While this compound is primarily documented as a key intermediate in the synthesis of the antidepressant Vilazodone, its structural motifs are shared with numerous benzofuran derivatives exhibiting significant cytotoxic and enzyme-inhibitory activities.[1][2][3][4] This comparison aims to highlight the therapeutic potential of the broader benzofuran class, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of various benzofuran derivatives against several cancer cell lines and specific enzyme targets. Due to the limited public data on the direct cytotoxic activity of this compound, this compound serves as a structural reference. The data presented showcases the potential of substitutions on the benzofuran core to elicit potent biological responses.

Table 1: Comparative Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

Compound/Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-Piperazine Hybrids Compound 8c (linked to dipiperazine)A549 (Lung)0.12[5]
Compound 8d (linked to dipiperazine)A549 (Lung)0.43[5]
Amide derivative 12b A549 (Lung)0.858[6]
Amide derivative 10d MCF-7 (Breast)2.07[6]
Thiosemicarbazide derivative 9h Panc-1 (Pancreatic)0.94[7]
Thiosemicarbazide derivative 9h MCF-7 (Breast)2.92[7]
Thiosemicarbazide derivative 9h A549 (Lung)1.71[7]
Halogenated Benzofurans Brominated derivativeK562 (Leukemia)5.0[8]
Brominated derivativeMOLT-4 (Leukemia)>180[8]
Benzofuran-2-Carboxamides Compound 50g (6-methoxy substituted)HCT-116 (Colon)0.87[9]
Compound 50g (6-methoxy substituted)HeLa (Cervical)0.73[9]
Compound 50g (6-methoxy substituted)A549 (Lung)0.57[9]
Oxindole-Benzofuran Hybrids Compound 22d MCF-7 (Breast)3.41[9]
Compound 22f MCF-7 (Breast)2.27[9]

Table 2: Comparative Enzyme Inhibition by Benzofuran Derivatives

Compound/Derivative ClassSpecific DerivativeTarget EnzymeIC50 (nM)Reference
3-(Piperazinylmethyl)benzofurans Thiosemicarbazide derivative 9h CDK240.91[7]
Semicarbazide derivative 11d CDK241.70[7]
Semicarbazide derivative 11e CDK246.88[7]
Acylhydrazone derivative 13c CDK252.63[7]
Oxindole-Benzofuran Hybrids Compound 5d CDK237.77[10]
Compound 5f CDK252.75[10]
Compound 5d GSK-3β32.09[10]
Compound 5f GSK-3β40.13[10]

Key Mechanistic Insights

Benzofuran derivatives exert their anticancer effects through various mechanisms, primarily by targeting critical cellular processes like cell cycle progression and cytoskeletal dynamics.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7][10][11] CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequent apoptosis.

CDK2_Inhibition_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition G2->M Apoptosis Apoptosis M->Apoptosis CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Benzofuran_Piperazine Benzofuran-Piperazine Derivatives Benzofuran_Piperazine->CDK2_CyclinE Benzofuran_Piperazine->CDK2_CyclinA

Caption: CDK2 Inhibition by Benzofuran-Piperazine Derivatives.

Inhibition of Tubulin Polymerization

Another significant mechanism of action for certain benzofuran derivatives is the inhibition of tubulin polymerization.[12][13] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Tubulin_Polymerization_Inhibition cluster_microtubule_dynamics Microtubule Dynamics Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_dimers->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Benzofuran_Derivatives Benzofuran Derivatives Benzofuran_Derivatives->Microtubules Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition by Benzofuran Derivatives.

Experimental Protocols

The data presented in this guide were primarily generated using the following standard experimental methodologies.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a further 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance data.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Incubation_24h 2. Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Benzofuran Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate 2-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 9. Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as CDK2, is typically determined using in vitro kinase assays.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., CDK2/Cyclin E), a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Addition: The benzofuran derivatives are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation).

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

References

A Comparative Analysis of Vilazodone and its Synthetic Precursor, 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers and drug development professionals.

In the landscape of antidepressant drug development, understanding the pharmacological profiles of active pharmaceutical ingredients (APIs) and their synthetic precursors is crucial. This guide provides a detailed comparison of Vilazodone, a multimodal antidepressant, and 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a key intermediate in its synthesis. While Vilazodone has a well-established therapeutic profile, this compound is primarily of interest for its role in the chemical synthesis of the final drug product and is not intended for therapeutic use.

Executive Summary

Vilazodone is an antidepressant that functions through a dual mechanism, acting as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3] This combined activity classifies it as a serotonin partial agonist/reuptake inhibitor (SPARI).[3][4] In contrast, this compound is recognized as a chemical intermediate used in the synthesis of Vilazodone.[5] There is no publicly available data to suggest that this compound possesses any therapeutic efficacy or has been evaluated in clinical trials. Therefore, a direct comparison of efficacy is not feasible. This guide will focus on the established efficacy and pharmacological properties of Vilazodone.

Vilazodone: A Dual-Action Antidepressant

Vilazodone's unique mechanism of action is thought to contribute to its efficacy in treating major depressive disorder (MDD).[4][6] By inhibiting the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, a mechanism shared with traditional SSRIs.[2][4] Simultaneously, its partial agonism at 5-HT1A receptors may contribute to a faster onset of action and a favorable side effect profile, particularly concerning sexual dysfunction, when compared to other antidepressants.[4][7]

Quantitative Pharmacological Data for Vilazodone
ParameterValueTargetSpecies
Binding Affinity (Ki) 0.1 nMSerotonin Transporter (SERT)Human
IC50 1.6 nMSerotonin Reuptake Inhibition-
IC50 2.1 nM5-HT1A ReceptorHuman
Ki (Norepinephrine Transporter) 56 nMNorepinephrine Transporter (NET)-
Ki (Dopamine Transporter) 37 nMDopamine Transporter (DAT)-

Data compiled from multiple sources.[2][8]

Clinical Efficacy of Vilazodone

Multiple randomized, placebo-controlled trials have demonstrated the efficacy of Vilazodone in the treatment of MDD.[9] Meta-analyses of these studies have shown that Vilazodone is superior to placebo in reducing scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HDRS).[6] Post-hoc analyses of pooled data from four trials indicated that Vilazodone demonstrated a significant improvement in MADRS total scores from baseline to week 8 compared to placebo across various patient subgroups.[10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

Vilazodone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->5HT1A_auto Binds 5HT1A_post 5-HT1A Receptor Serotonin->5HT1A_post Binds Neuronal_Response Antidepressant Effect 5HT1A_post->Neuronal_Response Activates Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_auto Partial Agonist Vilazodone->5HT1A_post Partial Agonist

Caption: Dual mechanism of action of Vilazodone.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptors/transporters) Incubation Incubation of membrane prep, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Citalopram for SERT) Radioligand->Incubation Test_Compound Test Compound (Vilazodone or other ligands) Test_Compound->Incubation Filtration Rapid Filtration (separates bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (measures radioactivity) Filtration->Scintillation Analysis Data Analysis (calculate Ki or IC50) Scintillation->Analysis

Caption: Workflow for a receptor binding assay.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target of interest (e.g., human SERT or 5-HT1A receptors) are prepared from cell lines or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A constant concentration of a specific radioligand (a radioactive molecule that binds to the target) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., Vilazodone).

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of a compound to inhibit serotonin reuptake.

Methodology:

  • Cell Culture: A cell line stably expressing the human serotonin transporter (e.g., HEK293 cells) is cultured.

  • Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological buffer is used.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., Vilazodone).

  • Initiation of Uptake: [3H]Serotonin is added to the cells to initiate uptake.

  • Incubation: The cells are incubated for a short period at 37°C to allow for serotonin uptake.

  • Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the amount of [3H]Serotonin taken up is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined by non-linear regression analysis.

The Role of this compound

As established, this compound is a key building block in the chemical synthesis of Vilazodone.[5] It provides the core benzofuran and piperazine moieties that are essential for Vilazodone's interaction with its biological targets. The synthesis of Vilazodone typically involves the coupling of this intermediate with another chemical entity to form the final active molecule. Information regarding the synthesis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, a related ester, is available in the patent literature.[11]

Conclusion

Vilazodone is a well-characterized antidepressant with a dual mechanism of action that has demonstrated efficacy in the treatment of major depressive disorder. Its pharmacological profile, including its high affinity for the serotonin transporter and 5-HT1A receptors, is well-documented. In contrast, this compound is a non-therapeutic chemical intermediate crucial for the synthesis of Vilazodone. For researchers and professionals in drug development, the distinction between a final drug product and its synthetic precursors is fundamental. This guide underscores the importance of focusing on the pharmacological and clinical data of the active pharmaceutical ingredient, Vilazodone, for any efficacy-based assessments.

References

validation of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid's therapeutic target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds targeting the serotonin transporter (SERT) and the 5-HT1A receptor, with a focus on Vilazodone and its key synthetic intermediate, 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid. The dual modulation of these targets presents a promising therapeutic strategy for major depressive disorder (MDD).

Introduction

This compound is a pivotal intermediate in the chemical synthesis of Vilazodone.[1][2] Vilazodone is an antidepressant agent that functions as a serotonin partial agonist and reuptake inhibitor (SPARI).[3] Its therapeutic efficacy is attributed to its high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor. This dual mechanism of action is believed to contribute to a faster onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). While direct experimental data on the biological activity of this compound is limited in publicly available literature, its role as a direct precursor to the potent drug Vilazodone underscores its significance in the development of novel serotonergic agents.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities of Vilazodone and comparable therapeutic agents for the human serotonin transporter (hSERT) and the 5-HT1A receptor.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
Vilazodone hSERTRadioligand Binding0.50.1[3][4]
h5-HT1A ReceptorRadioligand Binding0.2-[3]
Fluoxetine hSERTRadioligand Binding-0.9
Buspirone h5-HT1A ReceptorRadioligand Binding-14

Signaling Pathway and Mechanism of Action

Vilazodone's dual action on the serotonergic system involves two key mechanisms: the blockade of serotonin reuptake by inhibiting SERT and the partial agonism of the 5-HT1A receptor. This combined action is thought to enhance serotonergic neurotransmission more effectively than agents that target only one of these components.

Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT_Vesicle Serotonin Vesicles 5HT1A_auto 5-HT1A Autoreceptor Serotonin 5-HT Serotonin->SERT Reuptake Serotonin->5HT1A_auto Feedback Inhibition 5HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->5HT1A_post Signal_Transduction Signal Transduction 5HT1A_post->Signal_Transduction Activation Vilazodone_SERT Vilazodone (Inhibition) Vilazodone_SERT->SERT Vilazodone_5HT1A Vilazodone (Partial Agonism) Vilazodone_5HT1A->5HT1A_post

Mechanism of Vilazodone at the serotonergic synapse.

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of a test compound to the human serotonin transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human SERT (e.g., HEK293 cells).

  • Radioligand: A radiolabeled ligand with high affinity for SERT, such as [³H]-citalopram or [¹²⁵I]-RTI-55, is used.

  • Assay Conditions:

    • Incubation Buffer: Typically a Tris-HCl buffer containing NaCl and KCl.

    • Reaction Volume: Assays are usually performed in a 96-well plate format with a final volume of 200-250 µL.

    • Incubation Time and Temperature: Membranes, radioligand, and varying concentrations of the test compound are incubated to equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves.

5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the human 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells).

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT1A receptor, such as [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist), is used.

  • Assay Conditions:

    • Incubation Buffer: Typically a Tris-HCl buffer containing MgCl₂ and EDTA.

    • Reaction Volume: Assays are performed in a 96-well plate format.

    • Incubation Time and Temperature: Membranes, radioligand, and varying concentrations of the test compound are incubated to equilibrium (e.g., 30-60 minutes at 25-37°C).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: Radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., serotonin). Specific binding and IC50 values are calculated as described for the SERT binding assay.

Experimental_Workflow Membrane_Prep Membrane Preparation (SERT or 5-HT1A expressing cells) Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Quantification Scintillation Counting to Measure Radioactivity Filtration->Quantification Data_Analysis Data Analysis: IC50 Determination Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End Start Start Start->Incubation

General workflow for radioligand binding assays.

Alternative Therapeutic Target: CDK2

Interestingly, some benzofuran-piperazine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] While the primary therapeutic target of Vilazodone is clearly the serotonergic system, the potential for this chemical scaffold to interact with other targets like CDK2 highlights the importance of comprehensive target validation and selectivity profiling in drug development.

CDK2 Inhibition Assay (Example)

Objective: To determine the inhibitory activity of a compound against CDK2.

Methodology:

  • Enzyme and Substrate: Recombinant human CDK2/Cyclin E complex and a suitable substrate (e.g., a histone H1-derived peptide) are used.

  • Assay Format: A common format is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

  • Assay Conditions: The assay is performed in a buffer containing MgCl₂, ATP, and DTT. The test compound is pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.

  • Detection: In a radiometric assay, the incorporation of ³²P into the substrate is measured. In a fluorescence-based assay, the change in fluorescence intensity upon substrate phosphorylation is monitored.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion

The validation of this compound's therapeutic relevance is intrinsically linked to its role as a precursor to Vilazodone. Vilazodone's dual activity as a potent SERT inhibitor and 5-HT1A partial agonist provides a strong rationale for its use in the treatment of MDD. The comparative data presented in this guide demonstrate its high affinity for these targets relative to other established serotonergic agents. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of this and similar compounds. While the benzofuran-piperazine scaffold may have potential at other targets such as CDK2, the primary therapeutic validation for this specific lineage of compounds lies within the modulation of the serotonin system.

References

A Comparative Analysis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Analogs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a key intermediate in the synthesis of the antidepressant drug Vilazodone. While direct in vitro and in vivo studies on the parent compound are limited in publicly available literature, extensive research on structurally related benzofuran-piperazine derivatives has revealed significant potential in oncology and inflammatory diseases. This document synthesizes key findings from preclinical studies on these analogs and draws a pharmacological comparison to Vilazodone to provide a comprehensive perspective for researchers in drug discovery and development.

Executive Summary

Benzofuran-piperazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent anticancer and anti-inflammatory properties in a variety of preclinical models. In vitro studies consistently highlight the cytotoxic effects of these compounds against a range of cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. Mechanistic studies have identified Cyclin-Dependent Kinase 2 (CDK2) as a key target for some of these analogs. In vivo studies using xenograft and inflammation models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and reduction in inflammatory responses.

For comparative context, Vilazodone, which shares the core benzofuran-piperazine structure, functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. Its high affinity for the serotonin transporter (SERT) and 5-HT1A receptors underscores the potential for derivatives of this class to interact with targets in the central nervous system. This guide will present the available data in a structured format to facilitate comparison and inform future research directions.

In Vitro Studies: Anticancer and Anti-inflammatory Activity

A substantial body of research has focused on the in vitro evaluation of benzofuran-piperazine derivatives against various cancer cell lines and inflammatory markers.

Anticancer Activity

The primary method for assessing in vitro anticancer activity has been the MTT assay, which measures cell viability. Several studies have reported potent cytotoxic effects of benzofuran-piperazine derivatives against human cancer cell lines, including those from lung, breast, colon, and cervical cancers.[1][2][3]

Table 1: Summary of In Vitro Anticancer Activity of Selected Benzofuran-Piperazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative with keto-substituentA549 (Lung)0.12[2]
SGC7901 (Gastric)2.75[2]
Piperazine-based benzofuran 38A549 (Lung)25.15[1]
K562 (Leukemia)29.66[1]
Benzofuran derivative 13gMCF-7 (Breast)1.287[1]
C-6 (Glioma)1.622[1]
CDK2 Inhibition

Certain benzofuran-piperazine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[4] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.

Table 2: In Vitro CDK2 Inhibitory Activity of Benzofuran-Piperazine Hybrids

CompoundTargetIC50 (nM)Reference
Compound 9hCDK240.91[4]
Compound 11dCDK241.70[4]
Compound 11eCDK246.88[4]
Staurosporine (Control)CDK256.76[4]
Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: In Vitro Anti-inflammatory Activity of a Benzofuran-Piperazine Derivative

CompoundAssayIC50 (µM)Reference
Benzofuran-piperazine hybridNO Inhibition in RAW 264.7 cells5.28[3]

In Vivo Studies: Efficacy in Animal Models

The promising in vitro results have led to the evaluation of select benzofuran-piperazine derivatives in animal models of cancer and inflammation.

Anticancer Efficacy in Xenograft Models

A benzofuran piperazine derivative, compound 1.19, demonstrated significant antitumor activity in a murine xenograft model of human breast cancer.[5]

Table 4: In Vivo Anticancer Efficacy of Benzofuran Piperazine Derivative 1.19

Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%) at Day 21Reference
Vehicle Control-0[5][6]
Derivative 1.195058.7[5][6]
Doxorubicin (Standard)572.4[5][6]
Anti-inflammatory Efficacy in Paw Edema Model

The anti-inflammatory effects of a benzofuranone derivative were confirmed in a carrageenan-induced paw edema model in mice, a standard assay for acute inflammation.[6]

Table 5: In Vivo Anti-inflammatory Efficacy of a Benzofuranone Derivative

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hoursReference
Vehicle Control-0[6]
Benzofuranone Derivative1045.2[6]
3068.5[6]
10085.1[6]
Indomethacin (Standard)1075.3[6]

Pharmacological Profile of Vilazodone: A Clinical Benchmark

Vilazodone, a clinically approved antidepressant, provides a valuable point of comparison due to its shared chemical scaffold. Its mechanism of action, however, is centered on neurotransmitter systems in the central nervous system.

Table 6: Pharmacological and Pharmacokinetic Properties of Vilazodone

ParameterValueReference
Mechanism of Action
Serotonin Transporter (SERT) Inhibition (IC50)1.6 nM[7]
5-HT1A Receptor Partial Agonist (IC50)2.1 nM[7]
Receptor Binding Affinity
Human 5-HT1A Receptor (IC50)0.2 nM[8]
Serotonin Transporter (SERT) (IC50)0.5 nM[8]
Pharmacokinetics
Bioavailability (with food)72%[9]
Terminal Half-life~25 hours[10]
MetabolismPrimarily via CYP3A4[10]
SERT Occupancy (in vivo, rat @ 1-3 mg/kg)~50%[11]
5-HT1A Receptor Occupancy (human @ 40 mg)~50%[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

MTT Cell Viability Assay
  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[12][13]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

CDK2 Kinase Assay
  • Reaction Setup: A reaction mixture is prepared containing purified CDK2/cyclin A2 or E1 enzyme, a suitable substrate (e.g., histone H1 or a specific peptide), and a kinase assay buffer.[14][15][16]

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]-ATP).[15]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel.[15] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[16]

Carrageenan-Induced Paw Edema
  • Animal Model: The assay is typically performed in mice or rats.[17][18][19]

  • Compound Administration: Test compounds or a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.[20]

  • Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the subplantar tissue of the right hind paw of the animals.[17][20]

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[20][21]

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts and experimental flows.

G General Experimental Workflow for Anticancer Drug Screening cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation start Benzofuran-Piperazine Derivatives Synthesis cell_lines Cancer Cell Lines (e.g., A549, MCF-7) start->cell_lines Test on cdk2_assay CDK2 Kinase Assay start->cdk2_assay Test for mechanism mtt_assay MTT Cell Viability Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 animal_model Xenograft Mouse Model ic50->animal_model Promising compounds advance cdk2_ic50 Determine CDK2 IC50 cdk2_assay->cdk2_ic50 treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Evaluate Antitumor Efficacy tumor_measurement->efficacy

Caption: Workflow for anticancer screening of benzofuran-piperazine derivatives.

G Signaling Pathway of Vilazodone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vilazodone Vilazodone sert SERT (Serotonin Transporter) vilazodone->sert Inhibits ht1a_auto 5-HT1A Autoreceptor vilazodone->ht1a_auto Partial Agonist ht1a_post Postsynaptic 5-HT1A Receptor vilazodone->ht1a_post Partial Agonist serotonin_release Increased Synaptic Serotonin serotonin_release->ht1a_post Activates downstream Antidepressant Effect ht1a_post->downstream

Caption: Dual mechanism of action of Vilazodone.

Conclusion

The this compound scaffold is a versatile platform for the development of biologically active molecules. While the parent compound is a known intermediate for the antidepressant Vilazodone, its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies. The data presented in this guide highlights the potent in vitro activity and promising in vivo efficacy of these analogs. Further research, including detailed structure-activity relationship (SAR) studies and investigation into a broader range of biological targets, is warranted to fully explore the therapeutic potential of this chemical class. The successful clinical development of Vilazodone provides a strong rationale for the continued investigation of benzofuran-piperazine derivatives for various therapeutic applications.

References

A Comparative Guide to the Cross-Reactivity Profile of 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of derivatives of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid, with a primary focus on Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Due to the limited publicly available data on the direct cross-reactivity of this compound, this guide will focus on its pharmacologically active derivative, Vilazodone. The cross-reactivity profile of Vilazodone will be compared with other commonly prescribed antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and the anxiolytic agent Buspirone.

Executive Summary

Vilazodone, a derivative of this compound, exhibits a distinct pharmacological profile characterized by high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor. Its cross-reactivity with other neurotransmitter receptors is relatively low, suggesting a favorable selectivity profile. This guide presents quantitative binding affinity data, detailed experimental methodologies, and visual representations of key pathways to facilitate an objective comparison with other relevant compounds in the field of neuropharmacology.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of Vilazodone and other selected antidepressants for various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.

CompoundPrimary Target(s)SERT (Ki, nM)5-HT1A (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Dopamine D3 (IC50, nM)5-HT4 (IC50, nM)Muscarinic M1 (Ki, nM)Histamine H1 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)
Vilazodone SERT, 5-HT1A0.1 - 1.60.2 - 2.1563771252>1000>1000>1000
Sertraline SERT0.292401625--17020028
Fluoxetine SERT1.12101201100--11001100480
Paroxetine SERT0.111004.4160--1.114110
Citalopram SERT1.8380039006900--14004001200
Buspirone 5-HT1A-1.3 - 10-440 (D2)-----

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through radioligand binding assays and functional assays such as GTPγS binding assays.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the serotonin transporter.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

  • Test Compounds: Vilazodone and other comparator drugs.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor by a test compound.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

  • GDP: Guanosine diphosphate.

  • Test Compounds: Vilazodone and other comparator drugs.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Incubate the membrane preparation with GDP to ensure that G-proteins are in their inactive, GDP-bound state.

  • Incubation: Add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists and partial agonists.

Mandatory Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HT_synthesis 5-HT Synthesis Tryptophan->5-HT_synthesis Tryptophan Hydroxylase 5-HT_vesicle 5-HT Vesicle 5-HT_synthesis->5-HT_vesicle VMAT2 5-HT 5-HT 5-HT_vesicle->5-HT Release SERT SERT 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding Signal_Transduction Signal Transduction 5-HT_Receptor->Signal_Transduction Vilazodone Vilazodone Vilazodone->SERT Inhibition

Caption: Mechanism of action of Vilazodone at the serotonin transporter (SERT).

Cross_Reactivity_Workflow Compound Test Compound (e.g., Vilazodone) Primary_Screen Primary Target Assay (e.g., SERT Binding) Compound->Primary_Screen Secondary_Screen Off-Target Panel Screening (Receptors, Transporters, Enzymes) Compound->Secondary_Screen Data_Analysis Data Analysis (IC50/Ki/EC50 Determination) Primary_Screen->Data_Analysis Functional_Assay Functional Assays (e.g., GTPγS, Calcium Flux) Secondary_Screen->Functional_Assay Secondary_Screen->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for determining the cross-reactivity profile of a compound.

A Comprehensive Review of 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid: The Key Intermediate to a Novel Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid stands as a critical molecular scaffold, primarily recognized as the central intermediate in the synthesis of Vilazodone, a multimodal antidepressant approved for the treatment of major depressive disorder (MDD). This guide provides a comprehensive literature review of this compound, focusing on its role in the development of Vilazodone and presenting the pharmacological data that underscores the therapeutic potential of its derivatives. While direct comparative studies on the biological activity of the parent acid are scarce, an in-depth analysis of Vilazodone offers significant insights into the structure-activity relationships and the pharmacological importance of the 5-(piperazin-1-yl)benzofuran-2-carboxamide core.

From Intermediate to Innovator: The Synthetic Pathway to Vilazodone

This compound and its derivatives, such as the corresponding ethyl ester and carboxamide, are pivotal in the multi-step synthesis of Vilazodone.[1][2][3][4] The benzofuran-piperazine moiety serves as a crucial pharmacophore, which, when coupled with a 5-cyanoindolebutyl group, yields the final active pharmaceutical ingredient.

A common synthetic route to the ethyl ester of the title compound involves a multi-step process starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde.[1] This highlights the importance of the specific substitution pattern on the benzofuran ring for achieving the desired biological activity in the final drug product.

Synthesis_Pathway cluster_0 Synthesis of the Benzofuran Intermediate cluster_1 Final Assembly of Vilazodone 2_hydroxy_5_piperazin_1_yl_benzaldehyde 2-Hydroxy-5-(piperazin-1-yl) benzaldehyde intermediate_A 3-[2-Hydroxy-5-(piperazin-1-yl)] phenyl-2-acrylic aldehyde 2_hydroxy_5_piperazin_1_yl_benzaldehyde->intermediate_A Glyoxal, TiCl4, Zn intermediate_B 3-[2-Hydroxy-5-(piperazin-1-yl)] phenyl-2-acrylic acid intermediate_A->intermediate_B NaOH, CuSO4 target_ester Ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate intermediate_B->target_ester Ethanol, K2CO3, I2 target_carboxamide 5-(Piperazin-1-yl)benzofuran-2-carboxamide target_ester->target_carboxamide Amidation Vilazodone Vilazodone target_carboxamide->Vilazodone Condensation cyanoindole_moiety 3-(4-Chlorobutyl)-5-cyanoindole cyanoindole_moiety->Vilazodone

Figure 1: Simplified synthetic pathway to Vilazodone, highlighting the key intermediate.

Unveiling the Pharmacological Profile: A Look at Vilazodone

Vilazodone's unique mechanism of action, which stems from the chemical architecture derived from this compound, involves a dual activity on the serotonin system. It acts as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[5][6][7] This combined action is believed to contribute to its efficacy in treating MDD, potentially with a faster onset of action and a different side-effect profile compared to traditional SSRIs.[8]

Comparative Binding Affinities and Potency

The following table summarizes the in vitro binding affinities and functional potencies of Vilazodone for its primary targets, demonstrating its high affinity and selectivity.

TargetParameterValue (nM)Reference
Serotonin Transporter (SERT) Ki0.1[9]
IC50 (Serotonin Reuptake Inhibition)1.6[9]
5-HT1A Receptor IC502.1[9]
Ki0.2 (human)[6]
Norepinephrine Transporter (NET) Ki56[9]
Dopamine Transporter (DAT) Ki37[9]
Pharmacokinetic Properties of Vilazodone

The pharmacokinetic profile of Vilazodone is crucial for its clinical application. The core structure derived from this compound influences its absorption, distribution, metabolism, and excretion.

ParameterValueReference
Bioavailability 72% (with food)[7]
Protein Binding 96-99%[5]
Metabolism Primarily via CYP3A4, with minor contributions from CYP2C19 and CYP2D6[5][10]
Elimination Half-life ~25 hours[5]

Mechanism of Action: A Dual-Action Approach

The therapeutic effects of Vilazodone are attributed to its modulation of serotonergic neurotransmission. As an SSRI, it blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. Simultaneously, its partial agonism at 5-HT1A receptors, particularly presynaptic autoreceptors, is thought to accelerate the desensitization of these receptors, leading to a more rapid increase in serotonin release.

MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Serotonin Serotonin_vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) 5HT1A_auto 5-HT1A Autoreceptor 5HT1A_auto->Serotonin_vesicle Inhibits Release Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT1A_auto Binds 5HT_receptor Postsynaptic Serotonin Receptors Synaptic_Cleft->5HT_receptor Activates Neuronal_response Therapeutic Effect 5HT_receptor->Neuronal_response Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_auto Partial Agonist

Figure 2: Dual mechanism of action of Vilazodone in the synaptic cleft.

Experimental Protocols: A Foundation for Discovery

The pharmacological data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the data and for designing future studies on related compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

General Protocol:

  • Preparation of Cell Membranes: Cell lines expressing the target receptor or transporter (e.g., human SERT, 5-HT1A receptor) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., Vilazodone).

  • Separation: The reaction is terminated, and bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of a compound to inhibit serotonin reuptake.

General Protocol:

  • Cell Culture: Cells stably expressing the human serotonin transporter (hSERT) are cultured.

  • Assay: The cells are incubated with varying concentrations of the test compound.

  • Addition of Radiotracer: A low concentration of [3H]serotonin is added, and the cells are incubated for a short period to allow for uptake.

  • Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of radioactivity within the cells is measured by scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of serotonin uptake, is calculated.

The Broader Landscape: Benzofuran and Piperazine Derivatives in Drug Discovery

The benzofuran and piperazine moieties, central to the structure of this compound, are privileged scaffolds in medicinal chemistry.[11][12] Studies on various derivatives have revealed a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[12][13][14] This highlights the versatility of this chemical framework and suggests that derivatives of this compound could be explored for therapeutic applications beyond depression. For instance, certain benzofuran-2-carboxamide derivatives have shown potential as modulators of amyloid-beta aggregation, relevant to Alzheimer's disease.[15]

Conclusion

This compound is a testament to the importance of chemical intermediates in the journey of drug discovery and development. While this compound itself is not a therapeutic agent, its core structure is the foundation for the novel antidepressant Vilazodone. The pharmacological profile of Vilazodone, characterized by its dual action on the serotonin system, provides a compelling case for the continued exploration of the 5-(piperazin-1-yl)benzofuran-2-carboxamide scaffold. For researchers in the field, this molecule represents not just a stepping stone to a successful drug, but also a gateway to a rich chemical space with the potential for developing new therapies for a range of disorders. Future structure-activity relationship studies on derivatives of this core structure may unlock even more therapeutic possibilities.

References

Benzofuran Compounds in the Clinic: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clinically approved drugs containing the benzofuran scaffold. It delves into their performance in pivotal clinical trials, supported by experimental data and detailed methodologies.

The benzofuran nucleus, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, forming the core of several clinically successful drugs. Its unique structure allows for diverse pharmacological activities, leading to treatments for a range of conditions, from cardiac arrhythmias to central nervous system disorders. This guide offers a comparative analysis of four prominent benzofuran-containing drugs: Amiodarone, Brexpiprazole, Vilazodone, and Darifenacin, focusing on their clinical trial data, mechanisms of action, and experimental protocols.

Comparative Efficacy of Benzofuran Compounds

The clinical efficacy of these compounds has been established in numerous large-scale clinical trials. Below is a summary of their performance on primary efficacy endpoints against placebo.

DrugIndicationKey Clinical Trial(s)Efficacy OutcomeResult (Drug)Result (Placebo)p-value
Amiodarone Post-Myocardial InfarctionEMIATAll-Cause Mortality103/743 patients102/743 patientsNot Significant[1]
EMIATArrhythmic Death35% risk reduction-0.05[1]
CAMIATArrhythmic Death/Resuscitated Ventricular Fibrillation4.5% of patients6.9% of patients0.029[2][3]
Brexpiprazole Agitation in Alzheimer's DiseasePhase 3 (Pooled)Change in Cohen-Mansfield Agitation Inventory (CMAI) Total Score-22.6 point reduction-17.3 point reduction0.003[4]
Vilazodone Major Depressive DisorderPhase 3 (Pooled)Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score-13.3-10.80.009[5]
Darifenacin Overactive BladderPhase 3 (Pooled, patients ≥65 years)Median Reduction in Incontinence Episodes/Week (15 mg dose)75.9%44.8%< 0.001[6]

Comparative Safety and Tolerability

The safety profiles of these benzofuran derivatives are a critical aspect of their clinical use. The following table summarizes the most common treatment-emergent adverse events observed in their respective clinical trials.

DrugCommon Adverse Events (>5% and > Placebo)Incidence (Drug)Incidence (Placebo)
Amiodarone Thyroid-stimulating hormone elevation, skin reactionsMore frequent than placebo-[2]
Brexpiprazole Insomnia, Agitation, Drowsiness3.3% - 4.7%Lower than drug group[7]
Headache, Somnolence, Anxiety, Restlessness>2% and > placebo-[8]
Vilazodone Diarrhea, Nausea, Dizziness, InsomniaOccurred in >5% of patients and at 2x the rate of placebo-[9]
Darifenacin Dry Mouth (15 mg dose), Constipation (15 mg dose)30.9%, 23.6%4.5%, 6.4%[6]

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of these benzofuran compounds stem from their distinct interactions with various biological targets.

Amiodarone: A broad-spectrum antiarrhythmic, Amiodarone's primary mechanism involves the blockade of multiple ion channels, including potassium, sodium, and calcium channels. This action prolongs the cardiac action potential and refractory period, thereby suppressing abnormal heart rhythms.

Amiodarone_Mechanism Amiodarone Amiodarone K_channel Potassium Channels (e.g., KCNQ1, HERG) Amiodarone->K_channel Blocks Na_channel Sodium Channels (e.g., SCN5A) Amiodarone->Na_channel Blocks Ca_channel Calcium Channels (L-type) Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors Amiodarone->Beta_receptor Blocks (non-competitive) Action_Potential Prolonged Cardiac Action Potential K_channel->Action_Potential Na_channel->Action_Potential Ca_channel->Action_Potential Refractory_Period Increased Effective Refractory Period Action_Potential->Refractory_Period Arrhythmia Suppression of Arrhythmias Refractory_Period->Arrhythmia

Amiodarone's multi-channel blockade mechanism.

Brexpiprazole: This atypical antipsychotic acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This modulation of dopaminergic and serotonergic pathways is believed to be responsible for its therapeutic effects in schizophrenia and agitation.

Brexpiprazole_Mechanism Brexpiprazole Brexpiprazole D2_receptor Dopamine D2 Receptor Brexpiprazole->D2_receptor Partial Agonist HT1A_receptor Serotonin 5-HT1A Receptor Brexpiprazole->HT1A_receptor Partial Agonist HT2A_receptor Serotonin 5-HT2A Receptor Brexpiprazole->HT2A_receptor Antagonist Dopamine_Pathway Modulation of Dopaminergic Pathway D2_receptor->Dopamine_Pathway Serotonin_Pathway Modulation of Serotonergic Pathway HT1A_receptor->Serotonin_Pathway HT2A_receptor->Serotonin_Pathway Therapeutic_Effect Antipsychotic & Anti-agitation Effects Dopamine_Pathway->Therapeutic_Effect Serotonin_Pathway->Therapeutic_Effect

Brexpiprazole's modulation of dopamine and serotonin pathways.

Vilazodone: An antidepressant, Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor. This dual mechanism is thought to enhance serotonergic neurotransmission, leading to its antidepressant effects.

Vilazodone_Mechanism Vilazodone Vilazodone SERT Serotonin Transporter (SERT) Vilazodone->SERT Inhibits HT1A_receptor Serotonin 5-HT1A Receptor Vilazodone->HT1A_receptor Partial Agonist Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Serotonergic_Neurotransmission Enhanced Serotonergic Neurotransmission HT1A_receptor->Serotonergic_Neurotransmission Synaptic_Serotonin->Serotonergic_Neurotransmission Therapeutic_Effect Antidepressant Effect Serotonergic_Neurotransmission->Therapeutic_Effect

Vilazodone's dual action on serotonin pathways.

Darifenacin: Used to treat overactive bladder, Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor. By blocking these receptors in the bladder's detrusor muscle, it reduces involuntary bladder contractions.

Darifenacin_Mechanism Darifenacin Darifenacin M3_receptor Muscarinic M3 Receptor Darifenacin->M3_receptor Antagonizes Detrusor_Muscle Detrusor Muscle Contraction M3_receptor->Detrusor_Muscle Acetylcholine Acetylcholine Acetylcholine->M3_receptor Activates OAB_Symptoms Reduced Overactive Bladder Symptoms Detrusor_Muscle->OAB_Symptoms

Darifenacin's antagonism of the M3 muscarinic receptor.

Experimental Protocols of Key Clinical Trials

The following outlines the general design of the pivotal clinical trials that established the efficacy and safety of these benzofuran compounds.

Amiodarone (EMIAT & CAMIAT):

  • Design: Both were randomized, double-blind, placebo-controlled trials.

  • Participants: Patients who had recently experienced a myocardial infarction. EMIAT focused on patients with a left ventricular ejection fraction of 40% or less[1][10], while CAMIAT included patients with frequent or repetitive ventricular premature depolarizations[2][3].

  • Intervention: Oral amiodarone versus placebo.

  • Primary Outcome: All-cause mortality (EMIAT)[1] and a composite of arrhythmic death or resuscitated ventricular fibrillation (CAMIAT)[2][3].

  • Duration: Follow-up was for a median of 21 months in EMIAT[1] and a mean of 1.79 years in CAMIAT[3].

Amiodarone_Trial_Workflow Patient_Population Post-Myocardial Infarction Patients (with specific risk factors) Randomization Randomization (Double-Blind) Patient_Population->Randomization Amiodarone_Arm Amiodarone Randomization->Amiodarone_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-up (~2 years) Amiodarone_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Mortality) Follow_Up->Primary_Endpoint Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis

General workflow of the EMIAT and CAMIAT trials.

Brexpiprazole (Phase 3 for Agitation in Alzheimer's):

  • Design: Randomized, double-blind, placebo-controlled, parallel-group studies[11][12].

  • Participants: Patients diagnosed with agitation associated with dementia of the Alzheimer's type[11][12].

  • Intervention: Fixed or flexible doses of oral brexpiprazole versus placebo for 12 weeks[11][12].

  • Primary Outcome: Change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score[11][12].

  • Key Secondary Outcome: Change from baseline in the Clinical Global Impression-Severity (CGI-S) score as it relates to agitation[13].

Vilazodone (Phase 3 for Major Depressive Disorder):

  • Design: Randomized, double-blind, placebo-controlled, parallel-group studies[5][9].

  • Participants: Adult outpatients with a diagnosis of Major Depressive Disorder (MDD)[5][9].

  • Intervention: Vilazodone (typically 40 mg/day) or placebo for 8 weeks[9].

  • Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score[9].

  • Secondary Outcomes: Included changes in the Hamilton Depression Rating Scale (HAM-D) and Clinical Global Impressions (CGI) scores[5].

Darifenacin (Pooled Phase 3 for Overactive Bladder):

  • Design: Pooled analysis of three multicenter, randomized, double-blind, placebo-controlled trials[6][14].

  • Participants: Adults with symptoms of overactive bladder (OAB) for at least 6 months[14].

  • Intervention: Once-daily oral darifenacin (7.5 mg or 15 mg) or placebo for 12 weeks[6][14].

  • Primary Outcome: Reduction in the number of incontinence episodes per week[6][14].

  • Secondary Outcomes: Changes in micturition frequency, bladder capacity, and urgency severity[6][14].

This guide provides a comparative overview of key benzofuran compounds that have reached clinical practice. The data presented underscores the therapeutic versatility of the benzofuran scaffold and highlights the distinct clinical profiles of these important medicines. For more in-depth information, researchers are encouraged to consult the primary publications of the cited clinical trials.

References

A Comparative Analysis of Piperazine-Containing Compounds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a wide array of clinically successful drugs across diverse therapeutic areas. This guide provides a side-by-side comparison of prominent piperazine-containing compounds in four key classes: antipsychotics, antihistamines, anticancer agents, and antidepressants. The objective is to offer a comprehensive resource of their pharmacological profiles, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected piperazine-containing compounds, providing a basis for a comparative assessment of their potency and selectivity.

Antipsychotics

The atypical antipsychotics featured here are cornerstones in the management of schizophrenia and other psychotic disorders. Their clinical efficacy is largely attributed to their complex interactions with dopamine and serotonin receptors.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT1A (Ki, nM)Muscarinic M1 (Ki, nM)Histamine H1 (Ki, nM)Adrenergic α1 (Ki, nM)
Clozapine ~12.5 - 350~5 - 20~150 - 250~1.9~1.1~7
Olanzapine ~11 - 31~4~2000~2~7~19
Risperidone ~3.13 - 3.2~0.16 - 0.2~420>10,000~2.23 - 20~0.8 - 5
Aripiprazole ~0.34~3.4~1.65~8000~60~57

Note: Ki values can vary between studies depending on the experimental conditions.

Antihistamines

These second-generation H1 receptor antagonists are widely used for the treatment of allergic rhinitis and urticaria. Their reduced sedative effects compared to first-generation antihistamines are a key clinical advantage.

CompoundHistamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)
Cetirizine ~6>10,000
Hydroxyzine ~2~3,600 - 30,000
Meclizine ~250~3,600 - 30,000
Cyclizine Data not readily availableData not readily available
Anticancer Agents

The piperazine moiety is a key structural feature in several targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs).

CompoundTarget Kinase(s)IC50 (nM) - Representative Cell Line
Imatinib Bcr-Abl, c-Kit, PDGFR~250 - 500 (K562 - CML)
Sunitinib VEGFRs, PDGFRs, c-Kit~1.9 - 4.6 (ACHN, 786-O - Renal Cell Carcinoma)[1]
Pazopanib VEGFRs, PDGFRs, c-Kit~5,140 - 53,320 (Various Bladder Cancer Cell Lines)[2]

Note: IC50 values are highly dependent on the cell line and assay conditions.

Antidepressants

Vortioxetine represents a multimodal antidepressant, targeting serotonin transporters and a range of serotonin receptors.

CompoundSERT (Ki, nM)5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT3 (Ki, nM)5-HT7 (Ki, nM)
Vortioxetine 1.61533543.719

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize the piperazine-containing compounds in this guide.

Radioligand Receptor Binding Assay (for Antipsychotics, Antihistamines, and Antidepressants)

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2, serotonin 5-HT2A, or histamine H1 receptors).

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A, [³H]Pyrilamine for H1).

  • Test compound (piperazine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific binding control in the assay buffer.

  • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Cell Viability (MTT) Assay (for Anticancer Agents)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., K562, ACHN, 786-O).

  • Cell culture medium and supplements.

  • Test compound (piperazine-containing anticancer agent).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these piperazine-containing compounds are mediated through their modulation of specific intracellular signaling pathways.

Antipsychotics: Dopamine and Serotonin Pathway Modulation

Atypical antipsychotics exert their effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors, among others. This dual antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.

Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Response Cellular Response (e.g., Reduced Psychosis) D2R->Response Activates HT2AR->Response Modulates Antipsychotic Atypical Antipsychotic Antipsychotic->D2R Antagonizes Antipsychotic->HT2AR Antagonizes

Caption: Dopamine and Serotonin Pathway Modulation by Atypical Antipsychotics.

Antihistamines: Histamine H1 Receptor Blockade

Second-generation antihistamines are inverse agonists of the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they block the actions of histamine, thereby alleviating allergic symptoms such as itching, sneezing, and rhinorrhea.

Antihistamine_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine Antihistamine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling and its Blockade by Antihistamines.

Anticancer Agents: Tyrosine Kinase Inhibition

Piperazine-containing tyrosine kinase inhibitors like imatinib, sunitinib, and pazopanib target specific tyrosine kinases that are constitutively activated in certain cancers. By inhibiting these kinases, they block downstream signaling pathways that are critical for cell proliferation and survival, leading to tumor growth inhibition.

TKI_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) Growth_Factor->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes TKI Tyrosine Kinase Inhibitor TKI->RTK Inhibits

Caption: Mechanism of Action of Piperazine-Containing Tyrosine Kinase Inhibitors.

Antidepressants: Multimodal Serotonergic Modulation

Vortioxetine exhibits a multimodal mechanism of action by inhibiting the serotonin transporter (SERT) and modulating various serotonin receptors. This combination of activities is thought to contribute to its antidepressant and anxiolytic effects, potentially with benefits for cognitive function.

Antidepressant_Workflow cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release Serotonin Serotonin Serotonin_Release->Serotonin SERT SERT Serotonin->SERT Reuptake HT1A 5-HT1A Receptor Serotonin->HT1A HT3 5-HT3 Receptor Serotonin->HT3 HT7 5-HT7 Receptor Serotonin->HT7 Therapeutic_Effect Therapeutic Effect (Antidepressant) HT1A->Therapeutic_Effect HT3->Therapeutic_Effect HT7->Therapeutic_Effect Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Vortioxetine->HT1A Agonist Vortioxetine->HT3 Antagonist Vortioxetine->HT7 Antagonist

Caption: Multimodal Action of Vortioxetine on the Serotonergic System.

References

Comparative Efficacy of Benzofuran-Piperazine Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid and its structural analogs across different therapeutic areas, with a primary focus on their anticancer properties. While this compound is principally recognized as a key intermediate in the synthesis of the antidepressant Vilazodone, various derivatives incorporating the benzofuran-piperazine scaffold have demonstrated significant biological activity, particularly as kinase inhibitors in oncology.[1][2] This report synthesizes experimental data from peer-reviewed studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Anticancer Efficacy of Benzofuran-Piperazine Derivatives

A notable area of investigation for benzofuran-piperazine compounds is their potential as anticancer agents. Research has focused on their ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4]

A study by Eldehna et al. (2022) explored a series of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. The compounds were evaluated for their CDK2 inhibitory activity and their cytotoxic effects on several cancer cell lines. The results are summarized in the tables below, comparing the efficacy of these derivatives with the known kinase inhibitor, Staurosporine.[3]

Table 1: Comparative CDK2 Inhibitory Activity

CompoundModificationIC50 (nM) vs. CDK2
9h Thiosemicarbazide derivative40.91
11d Semicarbazide derivative41.70
11e Semicarbazide derivative46.88
13c Acylhydrazone derivative52.63
Staurosporine Reference Compound56.76

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundPanc-1 (Pancreatic)MCF-7 (Breast)A549 (Lung)MRC-5 (Normal Lung Fibroblast)
9e 5.247.855.2452.00
9h 1.713.261.7127.70
11d 2.994.122.9974.00
13b 1.712.581.7118.10

The data indicates that several of the synthesized benzofuran-piperazine derivatives exhibit potent CDK2 inhibitory activity, with compounds 9h and 11d being more potent than the reference compound, Staurosporine.[3] Furthermore, these compounds demonstrated significant cytotoxicity against pancreatic, breast, and lung cancer cell lines, while showing considerably lower toxicity towards normal lung fibroblasts, suggesting a favorable therapeutic window.[3][5]

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay

The CDK2 inhibitory activity of the benzofuran-piperazine derivatives was assessed using a commercially available CDK2 kinase assay kit. The protocol involves the following steps:

  • Preparation of Reagents: All reagents, including the CDK2 enzyme, substrate (Histone H1), ATP, and the test compounds, are prepared in a kinase buffer solution.

  • Reaction Setup: The reaction is carried out in a 96-well plate. Each well contains the CDK2 enzyme, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well.

  • Incubation: The plate is incubated at 30°C for a specified period to allow for the phosphorylation of the substrate by CDK2.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for 48 hours.[8]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

CDK2 Inhibition Pathway in Cancer

The anticancer activity of the studied benzofuran-piperazine derivatives is attributed to their inhibition of CDK2. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like Retinoblastoma protein (pRb), leading to cell cycle arrest and subsequent apoptosis.

CDK2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_S_Phase S Phase Progression CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest CyclinE_CDK2->Cell_Cycle_Arrest CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication CyclinA_CDK2->Cell_Cycle_Arrest Benzofuran_Piperazine Benzofuran-Piperazine Derivative Benzofuran_Piperazine->CyclinE_CDK2 Benzofuran_Piperazine->CyclinA_CDK2 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: CDK2 inhibition by benzofuran-piperazine derivatives leading to cell cycle arrest.

Mechanism of Action of Vilazodone

As this compound is a precursor to Vilazodone, understanding Vilazodone's mechanism is relevant. Vilazodone is a serotonin partial agonist and reuptake inhibitor (SPARI).[9] It enhances serotonergic neurotransmission through two distinct actions: inhibition of the serotonin transporter (SERT) and partial agonism of the 5-HT1A receptor.[10][11][12]

Vilazodone_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_Vesicle->Serotonin_release SERT SERT Transporter HT1A_auto 5-HT1A Autoreceptor HT1A_auto->Serotonin_release inhibits Serotonin_synapse Serotonin Serotonin_release->Serotonin_synapse Serotonin_synapse->SERT reuptake Serotonin_synapse->HT1A_auto HT1A_post 5-HT1A Receptor Serotonin_synapse->HT1A_post Neuronal_Signal Neuronal Signal HT1A_post->Neuronal_Signal Vilazodone Vilazodone Vilazodone->SERT inhibits Vilazodone->HT1A_auto partial agonist Vilazodone->HT1A_post partial agonist

Caption: Dual mechanism of Vilazodone at the serotonergic synapse.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, ensuring compliance with safety standards and minimizing risk.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the substance's specific Safety Data Sheet (SDS). Based on available data for this compound and structurally similar chemicals, such as piperazine and benzofuran derivatives, a high degree of caution is warranted.[1][2][3] The compound should be treated as hazardous, with potential for skin and eye irritation, and possible harm if swallowed or inhaled.[4][5][6]

Personal Protective Equipment (PPE) and Handling:

PPE/Handling RequirementSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][7]To protect eyes from splashes or airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2][7]To prevent skin contact.[2]
Body Protection Laboratory coat.[2][3]To protect clothing and skin from contamination.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if dust may be generated or if ventilation is inadequate.[1][2][7]To prevent inhalation of the compound.[2]
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.[1][3]To avoid the inhalation of dust, mists, or vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[2] Restrict access to the contaminated zone.[2]

  • Ventilate: Ensure adequate ventilation, if it is safe to do so.[2]

  • Containment: For solid material, carefully sweep the spilled compound to prevent dust generation.[2] For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or a specialized chemical absorbent.[2][3] Do not use combustible materials like sawdust.[2]

  • Collection: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous chemical waste. It should be collected by a licensed environmental waste management service.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

  • Waste Segregation: Classify and collect waste containing this compound as non-halogenated organic waste.[7] Avoid mixing it with incompatible materials such as strong oxidizing agents or strong acids.[7] Keep solid waste separate from liquid waste solutions.[7]

  • Containerization: Use a dedicated, compatible, and clearly labeled hazardous waste container.[9] The container should be made of a material that does not react with the waste, such as high-density polyethylene (HDPE), and have a secure screw cap.[10][11] Do not overfill containers; allow for at least one inch of headroom for expansion.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[1][9][11] The accumulation start date should also be included.[1]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][9][10] The storage area should have secondary containment to capture any potential leaks.[10]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal facility.[1][2][5] These facilities are equipped to handle such materials, often through methods like high-temperature incineration.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards (e.g., Irritant, Harmful) sds->hazards ppe Wear Appropriate PPE hazards->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Licensed Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

References

Essential Safety and Operational Guide for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid. It includes detailed operational protocols and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound provides key safety information, related compounds such as piperazine and benzofuran derivatives are known to cause skin and eye irritation.[1][2] Piperazine, in particular, can also cause respiratory irritation.[2][3] Therefore, a robust PPE plan is crucial.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133 are mandatory to protect against dust and splashes.[4]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended, offering a breakthrough time of >480 minutes.[5] Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.[6]
Protective ClothingFor larger scale operations, consider additional protective clothing to prevent skin exposure.[3][4]
Respiratory Protection RespiratorIf dust formation is likely or work is performed outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to minimize exposure and prevent contamination. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Before beginning, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper, spatula, and appropriate glassware.

  • Donning PPE: Put on all required PPE as outlined in Table 1.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weighing paper using a clean spatula. Avoid creating dust.[8]

  • Dissolution: Place the weighing paper with the compound into a suitable flask. Add the desired solvent to the flask and gently swirl to dissolve.

  • Transfer: Use a clean pipette or syringe to transfer the solution as needed for your experiment.

  • Post-Handling: After completion, thoroughly wash hands with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

Diagram 1: Laboratory Handling Workflow

A Preparation (Clean Fume Hood, Gather Equipment) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Weighing (In Fume Hood, Avoid Dust) B->C D Dissolution (Add Solvent, Gently Swirl) C->D E Transfer (Use Pipette/Syringe) D->E F Post-Handling (Wash Hands, Clean Area) E->F G Waste Disposal (Segregate and Label) F->G

Caption: A stepwise workflow for the safe handling of this compound.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Procedures

SituationAction
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container.[6] Clean the spill area with a suitable solvent.
Large Spill Evacuate the immediate area. Alert laboratory personnel and the institutional environmental health and safety (EHS) office.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Management Protocol

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect liquid waste containing the compound in a separate, sealed, and properly labeled container.[1]

  • Waste Segregation: Do not mix this waste stream with other incompatible waste. Keep halogenated and non-halogenated waste streams separate.[1][9]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.